molecular formula C18H20Cl2N2OS B15568248 CRS400393

CRS400393

Número de catálogo: B15568248
Peso molecular: 383.3 g/mol
Clave InChI: KHJLLQYNCQNVKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CRS400393 is a useful research compound. Its molecular formula is C18H20Cl2N2OS and its molecular weight is 383.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C18H20Cl2N2OS

Peso molecular

383.3 g/mol

Nombre IUPAC

N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide

InChI

InChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23)

Clave InChI

KHJLLQYNCQNVKV-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

CRS400393: A Potent and Specific Inhibitor of Mycobacterial MmpL3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Specificity of a Novel Anti-mycobacterial Agent

This technical guide provides a comprehensive overview of the target specificity and mechanism of action of CRS400393, a novel benzothiazole (B30560) amide with potent and specific activity against a broad range of mycobacteria. This document is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases, particularly those focused on Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).

Introduction

This compound is a promising anti-mycobacterial agent identified through high-throughput screening of small molecule libraries against Mycobacterium abscessus and Mycobacterium tuberculosis[1]. It belongs to a series of benzothiazole amides that have been optimized for potent and specific activity against mycobacteria[1][2]. The primary molecular target of this compound has been identified as MmpL3, an essential inner membrane transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall[1][2][3].

Quantitative Data: In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against a panel of clinically relevant mycobacterial species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth, are summarized in the table below.

Mycobacterial SpeciesStrainMIC (µg/mL)Reference
Mycobacterium abscessus-0.03 - 0.12[1][2]
Other rapid-growing NTM-0.03 - 0.12[1][2]
Mycobacterium avium complex (MAC)-1 - 2[1][2]
Mycobacterium tuberculosisH37Rv mc² 6206≤ 0.12[1]

Target Identification and Validation: MmpL3

The identification of MmpL3 as the direct target of this compound was established through a combination of genetic and biochemical approaches.

Generation and Analysis of Spontaneous Resistant Mutants

A key method for identifying the target of a novel antimicrobial agent is the selection and characterization of spontaneous resistant mutants. This process involves exposing a large population of mycobacteria to the compound and isolating the rare individuals that can grow in its presence. The genetic mutations in these resistant isolates often pinpoint the drug's target or a closely related pathway.

Experimental Protocol: Isolation of Spontaneous Resistant Mutants

  • Bacterial Culture: Grow a culture of the target mycobacterial species (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis) to late-logarithmic phase in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Plating for Resistance: Plate a high density of the bacterial culture (e.g., 10⁸ to 10¹⁰ colony-forming units [CFU]) onto solid agar (B569324) medium (e.g., Middlebrook 7H11 agar) containing a selective concentration of this compound (typically 4x to 10x the MIC).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific mycobacterial species until colonies appear. This can range from a few days for rapid growers to several weeks for M. tuberculosis.

  • Isolation and Verification: Isolate individual resistant colonies and re-streak them on both drug-free and drug-containing agar to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the wild-type parental strain.

  • Whole-Genome Sequencing: Perform whole-genome sequencing on the extracted DNA to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type strain.

  • Data Analysis: Analyze the sequencing data to identify mutations that are consistently found in independently isolated resistant mutants. Mutations that map to a single gene across multiple resistant isolates strongly suggest that the protein encoded by that gene is the drug's target. In the case of the benzothiazole amide series, which includes this compound, resistance mutations were mapped to the mmpL3 gene[3].

Metabolic Labeling Assays

Metabolic labeling experiments provide biochemical evidence for the mechanism of action of a drug. By tracing the incorporation of a radiolabeled precursor into cellular macromolecules, it is possible to determine which biosynthetic pathway is inhibited by the compound. For this compound, metabolic labeling with [¹⁴C]-acetic acid was used to investigate its effect on mycolic acid metabolism.

Experimental Protocol: [¹⁴C]-Acetic Acid Metabolic Labeling

  • Bacterial Culture: Grow mycobacterial cultures to mid-log phase.

  • Drug Treatment: Treat the cultures with this compound at a concentration known to be inhibitory (e.g., 10x MIC) for a defined period. Include a vehicle control (e.g., DMSO) and a positive control known to inhibit mycolic acid synthesis.

  • Radiolabeling: Add [¹⁴C]-acetic acid to the cultures and incubate for a period sufficient for incorporation into cellular lipids.

  • Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a series of organic solvents (e.g., chloroform/methanol).

  • Thin-Layer Chromatography (TLC): Separate the different lipid species in the total lipid extract by TLC on silica (B1680970) gel plates using an appropriate solvent system.

  • Autoradiography: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

  • Analysis: Compare the lipid profiles of the drug-treated and control samples. Inhibition of MmpL3 by compounds such as the benzothiazole amides results in the accumulation of trehalose (B1683222) monomycolate (TMM), the substrate of MmpL3, and a corresponding decrease in trehalose dimycolate (TDM) and mycolic acids incorporated into the cell wall[3][4].

Mechanism of Action: Inhibition of Mycolic Acid Transport

Mycolic acids are very long-chain fatty acids that are essential components of the mycobacterial cell wall, forming a thick, waxy outer layer that is a major determinant of the bacterium's virulence and resistance to many antibiotics. The biosynthesis and transport of mycolic acids is a complex, multi-step process.

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and functions as a flippase, translocating trehalose monomycolate (TMM) from the inner leaflet to the outer leaflet of the cytoplasmic membrane[5][6][7][8]. This is a critical step in the pathway that ultimately leads to the incorporation of mycolic acids into the cell wall. By inhibiting MmpL3, this compound effectively blocks this essential transport step, leading to the depletion of mycolic acids in the cell wall and ultimately causing bacterial death[3].

Visualizations

Mycolic Acid Transport Pathway and the Role of MmpL3

The following diagram illustrates the simplified pathway of mycolic acid transport across the mycobacterial inner membrane and the point of inhibition by this compound.

Mycolic_Acid_Transport cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Synthesis Incorporation into Cell Wall (mAGP, TDM) TMM_Periplasm->Cell_Wall_Synthesis This compound This compound This compound->MmpL3 Inhibition

Caption: Mycolic acid transport pathway and inhibition by this compound.

Experimental Workflow for Target Identification

The logical workflow for identifying the target of this compound is depicted in the following diagram.

Target_ID_Workflow Start High-Throughput Screen (Whole-cell activity) Hit Identification of Benzothiazole Amide Hit Start->Hit Lead_Opt Lead Optimization (this compound) Hit->Lead_Opt Resistant_Mutants Generation of Spontaneous Resistant Mutants Lead_Opt->Resistant_Mutants Metabolic_Labeling [¹⁴C]-Acetic Acid Metabolic Labeling Lead_Opt->Metabolic_Labeling WGS Whole-Genome Sequencing Resistant_Mutants->WGS Mutation_Mapping Mapping of Mutations to mmpL3 Gene WGS->Mutation_Mapping Target_Confirmed Target Confirmed: MmpL3 Mutation_Mapping->Target_Confirmed TMM_Accumulation Observation of TMM Accumulation Metabolic_Labeling->TMM_Accumulation TMM_Accumulation->Target_Confirmed

Caption: Experimental workflow for the identification of MmpL3 as the target of this compound.

In Vivo Efficacy

Preliminary studies have shown that the benzothiazole amide series, including this compound, demonstrates in vivo efficacy in a mouse model of M. abscessus infection[2]. This indicates that the compound possesses favorable pharmacokinetic and pharmacodynamic properties that allow it to reach its target and exert its antibacterial effect in a complex in vivo environment.

Experimental Protocol: General Outline for In Vivo Efficacy Testing in a Mouse Model

  • Animal Model: Use an appropriate mouse strain for the infection model (e.g., C3HeB/FeJ or BALB/c).

  • Infection: Infect the mice with a standardized inoculum of the mycobacterial strain of interest (e.g., via aerosol or intravenous injection) to establish a controlled infection.

  • Treatment: After a defined period to allow the infection to establish, begin treatment with this compound, administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic.

  • Monitoring: Monitor the health of the animals throughout the treatment period, including body weight and clinical signs.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and/or spleen.

  • CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates onto appropriate agar medium.

  • Data Analysis: After incubation, count the number of colonies to determine the bacterial load (CFU) in each organ. Compare the CFU counts between the treated and control groups to determine the efficacy of the compound.

Conclusion

This compound is a potent and selective inhibitor of mycobacterial MmpL3. Its target has been rigorously validated through genetic and biochemical methods. By disrupting the essential process of mycolic acid transport, this compound exhibits strong bactericidal activity against a wide range of mycobacteria, including drug-resistant strains. The promising in vitro and in vivo data for this compound and its congeners make this class of compounds a valuable lead series for the development of new therapeutics for the treatment of tuberculosis and non-tuberculous mycobacterial infections.

References

In vitro activity of CRS400393 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Activity of CRS400393 Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of this compound, a novel benzothiazole (B30560) amide, against Mycobacterium tuberculosis (Mtb). The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the assessment of its antimycobacterial efficacy.

Core Concepts: Mechanism of Action

This compound exhibits potent antimycobacterial activity by targeting the essential transport protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is crucial for the biosynthesis of the unique and complex mycobacterial cell wall, specifically in the transport of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.

The inhibitory action of this compound on MmpL3 disrupts the mycolic acid transport pathway, preventing the formation of the outer membrane and leading to bacterial cell death. This targeted mechanism of action is distinct from many existing anti-tuberculosis drugs, making this compound a promising candidate for combating drug-resistant Mtb strains. Resistance to this compound has been linked to specific mutations within the mmpL3 gene.

Signaling Pathway of MmpL3 Inhibition

Mechanism of MmpL3 Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Formation Trehalose Monomycolate (TMM) Formation Mycolic_Acid_Synthesis->TMM_Formation MmpL3 MmpL3 Transporter TMM_Formation->MmpL3 Transport Cell_Wall_Biosynthesis Cell Wall Biosynthesis MmpL3->Cell_Wall_Biosynthesis TMM Translocation TDM_Formation Trehalose Dimycolate (TDM) Formation Cell_Wall_Biosynthesis->TDM_Formation Mycolylation Mycolylation of Arabinogalactan Cell_Wall_Biosynthesis->Mycolylation This compound This compound This compound->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM translocation.

Quantitative Data Summary

The in vitro efficacy of this compound against Mycobacterium tuberculosis has been quantified through the determination of its Minimum Inhibitory Concentration (MIC).

CompoundOrganismMIC Range (µg/mL)Reference Strain
This compoundMycobacterium tuberculosis0.12 - 0.5H37Rv

Experimental Protocols

This section outlines the detailed methodologies for determining the in vitro activity of this compound against Mycobacterium tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the widely accepted broth microdilution method for determining the MIC of antimicrobial agents against Mtb.

Workflow for MIC Determination of this compound against M. tuberculosis Start Start Prepare_Mtb_Inoculum Prepare M. tuberculosis H37Rv Inoculum Start->Prepare_Mtb_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Mtb_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate at 37°C Inoculate_Plate->Incubate_Plate Add_Indicator Add Resazurin (B115843) Indicator Incubate_Plate->Add_Indicator Read_Results Read and Interpret MIC Add_Indicator->Read_Results End End Read_Results->End

Caption: Workflow for determining the MIC of this compound against M. tuberculosis.

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile saline with 0.05% Tween 80

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard in sterile saline with Tween 80.

    • Prepare a 1:100 dilution of this suspension in 7H9 broth to achieve the final inoculum density.

  • Preparation of this compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells except the first column.

    • Add 200 µL of the working solution of this compound (at the highest desired concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

    • Ensure a column with no drug is included as a positive control for bacterial growth, and a column with broth only serves as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the negative control wells).

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading of Results:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for an additional 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound that prevents a color change of the resazurin from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

Confirmation of MmpL3 Inhibition via Metabolic Labeling

This protocol is designed to biochemically confirm that this compound inhibits the MmpL3 transporter.

Workflow for MmpL3 Inhibition Assay Start Start Culture_Mtb Culture M. tuberculosis with [14C]-acetate Start->Culture_Mtb Treat_with_this compound Treat with this compound Culture_Mtb->Treat_with_this compound Extract_Lipids Extract Total Lipids Treat_with_this compound->Extract_Lipids Analyze_TLC Analyze by Thin-Layer Chromatography (TLC) Extract_Lipids->Analyze_TLC Detect_Radiolabel Autoradiography Analyze_TLC->Detect_Radiolabel Interpret_Results Interpret TMM Accumulation Detect_Radiolabel->Interpret_Results End End Interpret_Results->End

Caption: Workflow to confirm MmpL3 inhibition by this compound.

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth

  • [14C]-acetic acid

  • This compound

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • Thin-Layer Chromatography (TLC) plates

  • TLC developing solvents

  • Phosphorimager or X-ray film for autoradiography

  • Metabolic Labeling:

    • Grow M. tuberculosis H37Rv cultures to mid-log phase.

    • Add [14C]-acetic acid to the culture medium and incubate to allow for the incorporation of the radiolabel into mycolic acids.

  • Treatment with this compound:

    • Expose the radiolabeled cultures to this compound at concentrations at and above its MIC (e.g., 2x and 8x MIC).

    • Include an untreated control (DMSO vehicle).

    • Incubate for a defined period to allow the drug to act.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract the total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol).

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate using a solvent system that separates different lipid species, including TMM and TDM.

  • Detection and Interpretation:

    • Expose the TLC plate to a phosphorimager screen or X-ray film to visualize the radiolabeled lipids.

    • Inhibition of MmpL3 by this compound will result in the accumulation of radiolabeled TMM and a corresponding decrease in TDM and other mycolic acid-containing cell wall components compared to the untreated control.

Early Research and Discovery of CRS400393: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS400393 is a potent, mycobacteria-specific, small molecule inhibitor that has emerged from a focused effort to develop novel therapeutics against challenging mycobacterial infections. This benzothiazole (B30560) amide has demonstrated significant in vitro activity against a range of mycobacterial species, including drug-resistant strains. This technical guide provides a comprehensive overview of the early research and discovery of this compound, with a focus on its synthesis, mechanism of action, in vitro activity, and preclinical pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of antimycobacterial agents.

Discovery and Lead Optimization

This compound was identified through a lead optimization program starting from a benzothiazole adamantyl amide hit, which was discovered during a high-throughput screening campaign against Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM).[1] The initial hit showed moderate activity, prompting a medicinal chemistry effort to improve its potency and drug-like properties.

The optimization strategy involved the replacement of the adamantyl group with various cyclohexyl derivatives.[1] This led to the exploration of the structure-activity relationship (SAR), ultimately resulting in the identification of this compound, which exhibited excellent potency and a mycobacteria-specific spectrum of activity.[1]

Chemical Synthesis

The synthesis of this compound and its analogs follows a general synthetic route involving the coupling of a substituted 2-amino-benzothiazole intermediate with a variably substituted cycloalkyl carboxylic acid.[1]

General Synthetic Protocol

The synthesis commences with commercially available or readily prepared 2-amino-benzothiazole derivatives. The key amide bond formation is achieved under standard coupling conditions using a peptide coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). The reaction is typically carried out in an aprotic solvent such as dichloroethane (DCE).[1]

Following the coupling reaction, the crude product is purified using column chromatography with a gradient of ethyl acetate (B1210297) and hexanes as the mobile phase. The final products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their structure and purity.

The key carboxylic acid intermediate for this compound is 5-methylbicyclo[3.3.1]nonane-1-carboxylic acid.

Mechanism of Action: Targeting MmpL3

The primary molecular target of this compound has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane. Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall.

Inhibition of MmpL3 by this compound disrupts the transport of TMM, leading to a halt in the synthesis and incorporation of mycolic acids into the cell wall. This disruption of cell wall integrity induces cellular stress and ultimately leads to bacterial cell death. The specificity of this compound for mycobacteria is attributed to the absence of MmpL3 orthologs in other bacterial genera and in humans, making it an attractive target for selective antimycobacterial therapy.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursors Mycolic Acid Precursors MmpL3 MmpL3 Transporter Mycolic_Acid_Precursors->MmpL3 Transported by TMM_Transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_Transport Mediates This compound This compound This compound->MmpL3 Inhibits Cell_Wall_Synthesis Mycolic Acid Incorporation into Cell Wall TMM_Transport->Cell_Wall_Synthesis Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall_Integrity Mycobacterial_Cell_Death Mycobacterial Cell Death Cell_Wall_Integrity->Mycobacterial_Cell_Death Disruption leads to

Figure 1: Proposed mechanism of action of this compound via inhibition of the MmpL3 transporter.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a broad panel of mycobacterial species. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits visible bacterial growth.

Experimental Protocol: MIC Determination by Broth Microdilution

The MIC values for this compound are typically determined using the broth microdilution method in a 96-well microtiter plate format. A standardized bacterial inoculum is added to wells containing serial dilutions of the compound in a suitable mycobacterial growth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and a surfactant like Tween 80 to prevent clumping.

The plates are incubated at 37°C for a period appropriate for the growth rate of the specific mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria and 7-14 days for slow-growing species). Following incubation, the MIC is determined as the lowest concentration of this compound that shows no visible turbidity.

MIC_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Mycobacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Figure 2: A simplified workflow for the determination of Minimum Inhibitory Concentration (MIC).

Summary of In Vitro Activity

The following table summarizes the reported MIC values for this compound against various mycobacterial species.

Mycobacterial SpeciesStrainMIC (µg/mL)Reference
Mycobacterium abscessusATCC 199770.03
Mycobacterium avium complex-2
Mycobacterium tuberculosisH37Rv≤ 0.12
Rapid-growing NTM(Panel)0.03 - 0.12
Slow-growing NTM(Panel)1 - 2

Preclinical Pharmacokinetics

Preliminary pharmacokinetic (PK) studies have been conducted on a closely related benzothiazole amide, CRS0393, which shares the same core structure as this compound. These studies in a mouse model provide initial insights into the potential in vivo behavior of this class of compounds.

In Vivo Mouse Model Studies

Pharmacokinetic parameters were determined in mice following oral (PO) and intravenous (IV) administration. Plasma and lung tissue concentrations of the compound were measured at various time points to assess absorption, distribution, and clearance.

Summary of Preclinical Pharmacokinetic Data

While specific Cmax, Tmax, and half-life data for this compound are not publicly available, studies on the related compound CRS0393 indicated good oral bioavailability and significant penetration into lung tissue, a key site of mycobacterial infection. This favorable distribution profile is a promising characteristic for a potential antimycobacterial therapeutic.

ParameterValueAnimal ModelReference
Oral BioavailabilityGoodMouse
Lung-to-Plasma RatioHighMouse

Conclusion

This compound represents a promising new class of antimycobacterial agents with a novel mechanism of action targeting the essential MmpL3 transporter. The early research demonstrates potent in vitro activity against a range of clinically relevant mycobacteria. The favorable preclinical pharmacokinetic profile of related compounds suggests that this series has the potential for effective in vivo delivery. Further investigation, including detailed in vivo efficacy studies and comprehensive safety and toxicology assessments, is warranted to fully evaluate the therapeutic potential of this compound for the treatment of mycobacterial infections. This technical guide provides a foundational understanding of the early discovery and characterization of this promising compound for the scientific community.

References

CRS400393: A Novel Benzothiazole Amide Inhibitor of Mycobacterial MmpL3

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CRS400393 is a potent, mycobacteria-specific benzothiazole (B30560) amide that has emerged as a promising novel inhibitor of the essential mycolic acid transporter, MmpL3. This document provides an in-depth technical overview of this compound, consolidating available quantitative data, detailing key experimental methodologies, and visualizing its mechanism of action and associated research workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-mycobacterial agents.

Introduction to MmpL3 as a Therapeutic Target

Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis and other mycobacterial species.[1][2] It plays a critical role in the biosynthesis of the unique and complex mycobacterial cell wall by translocating trehalose (B1683222) monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[1][2] The inhibition of MmpL3 disrupts the formation of the mycolic acid layer, a key structural component of the mycobacterial cell envelope, leading to bacterial death.[1] This essential function, coupled with its conservation across mycobacterial species, makes MmpL3 a highly attractive target for the development of novel anti-tuberculosis drugs.

This compound: A Profile of a Novel MmpL3 Inhibitor

This compound is a member of the benzothiazole amide class of compounds that has demonstrated potent and specific activity against a range of mycobacteria. Its mechanism of action has been confirmed to be the direct inhibition of the MmpL3 transporter.

Quantitative Data

The in vitro activity of this compound has been evaluated against various mycobacterial species, including clinically relevant non-tuberculous mycobacteria (NTM). The available quantitative data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium abscessus and other rapid-growing NTM

Mycobacterial SpeciesMIC Range (µg/mL)
Mycobacterium abscessus0.03 - 0.12
Other rapid-grower NTM0.03 - 0.12

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium avium complex

Mycobacterial SpeciesMIC Range (µg/mL)
Mycobacterium avium complex1 - 2

Table 3: Bactericidal Activity of this compound against M. abscessus

ConcentrationTime to >3 log10 reduction in CFU/mL
≥2x MIC3 - 5 days

Note: The differences in MIC values between rapid and slow-growing mycobacteria are partly attributed to variations in the growth media used for susceptibility testing.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the MmpL3 transporter, leading to the disruption of mycolic acid transport and subsequent cell death.

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Pathway Mycolic Acid Pathway MmpL3->Mycolic_Acid_Pathway Translocation This compound This compound This compound->MmpL3 Inhibition

Mechanism of MmpL3 Inhibition by this compound.

Experimental Protocols

This section details the key experimental methodologies used to characterize this compound as an MmpL3 inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using a broth microdilution method.

  • Culture Preparation: Mycobacterial strains are grown in appropriate broth (e.g., Middlebrook 7H9 for slow-growers, Mueller-Hinton for rapid-growers) to mid-log phase.

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: Plates are incubated at 37°C for a duration appropriate for the growth rate of the mycobacterial species.

  • Readout: Bacterial growth is assessed visually or by using a growth indicator such as resazurin. The MIC is the lowest concentration of the compound that inhibits visible growth.

Metabolic Labeling Assay for MmpL3 Inhibition

This assay directly assesses the impact of this compound on the transport of mycolic acid precursors.

  • Metabolic Labeling: Mycobacterial cultures are incubated with a radiolabeled precursor of mycolic acids, such as [14C]acetic acid.

  • Inhibitor Treatment: The cultures are then treated with this compound at concentrations above its MIC.

  • Lipid Extraction: After incubation, lipids are extracted from the mycobacterial cells.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to analyze the levels of TMM and other mycolic acid-containing components. Inhibition of MmpL3 by this compound results in the intracellular accumulation of TMM and a reduction in its downstream products.

Generation of Resistant Mutants to Confirm MmpL3 as the Target

This genetic approach provides strong evidence for MmpL3 being the direct target of this compound.

  • Mutant Selection: Mycobacterium spp. are plated on agar (B569324) containing this compound at a concentration 4-10 times the MIC.

  • Incubation: Plates are incubated at 37°C until resistant colonies appear.

  • Isolation and Verification: Resistant colonies are isolated, and their resistance to this compound is re-confirmed by MIC determination.

  • Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced to identify mutations. Mutations in the mmpL3 gene are indicative of the compound targeting the MmpL3 protein.

Surface Plasmon Resonance (SPR) for Direct Binding

SPR is employed to demonstrate the direct physical interaction between this compound and the MmpL3 protein.

  • Protein Immobilization: Purified MmpL3 protein is immobilized on an SPR sensor chip.

  • Analyte Injection: A solution of this compound is passed over the sensor chip.

  • Detection: The binding of this compound to MmpL3 is detected as a change in the refractive index at the sensor surface, measured in resonance units. This allows for the determination of binding kinetics and affinity.

Experimental and Drug Discovery Workflows

The following diagrams illustrate the typical workflows for the evaluation of novel MmpL3 inhibitors like this compound.

A Primary Screening (Whole-cell activity) B MIC Determination (Potency) A->B C Cytotoxicity Assays (Selectivity) B->C D Mechanism of Action Studies C->D E Resistant Mutant Generation & Sequencing D->E F Metabolic Labeling (TMM accumulation) D->F G Direct Binding Assays (e.g., SPR) D->G H In Vivo Efficacy Studies (e.g., Mouse model) D->H I Lead Optimization H->I A Culture M. tuberculosis with [14C]acetic acid B Treat with this compound A->B C Extract Lipids B->C D Separate Lipids by TLC C->D E Autoradiography and Quantification D->E F Result: Accumulation of radiolabeled TMM E->F

References

Understanding the role of MmpL3 in mycobacterial cell wall synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of MmpL3 in Mycobacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. Mycobacterial membrane protein Large 3 (MmpL3), an essential inner membrane transporter, has been identified as a cornerstone in the biogenesis of the unique mycobacterial cell wall, making it a highly attractive target for new anti-tubercular agents. This technical guide provides a comprehensive overview of the pivotal role of MmpL3 in mycobacterial cell wall synthesis, detailing its structure and function, the experimental methodologies used to elucidate its mechanism, and its validation as a druggable target. This document is intended to serve as a critical resource for researchers engaged in the study of mycobacterial physiology and the development of next-generation tuberculosis therapies.

The Core Function of MmpL3: A Trehalose (B1683222) Monomycolate Transporter

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is indispensable for the viability of mycobacteria.[1][2] Its primary function is the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[3][4][5] Once in the periplasm, TMM serves as the donor of mycolic acids for the synthesis of two essential components of the outer membrane: trehalose dimycolate (TDM), also known as cord factor, and mycolyl-arabinogalactan-peptidoglycan (mAGP).

Genetic or chemical inhibition of MmpL3 leads to the intracellular accumulation of TMM and a halt in the synthesis of TDM and mAGP, ultimately causing bacterial death. This essential role in cell wall biosynthesis has positioned MmpL3 as a prime target for novel anti-tuberculosis drugs.

Structure and Mechanism of MmpL3

Structural studies have revealed that MmpL3 is a transmembrane protein composed of 12 transmembrane helices and two large periplasmic domains. While some studies suggest a homotrimeric functional unit, others have indicated that the monomeric form is also active. The transport of TMM is an energy-dependent process driven by the proton motive force (PMF).

The proposed mechanism involves MmpL3 acting as a flippase, translocating TMM from the inner to the outer leaflet of the cytoplasmic membrane. The periplasmic domains are thought to then facilitate the transfer of TMM to other components of the cell wall synthesis machinery.

Quantitative Data on MmpL3 Function and Inhibition

Substrate Binding Affinity

Native mass spectrometry has been employed to determine the binding affinity of MmpL3 for its primary substrate, TMM, and other lipids.

LigandDissociation Constant (Kd)Reference
Trehalose Monomycolate (TMM)3.7 ± 1.3 μM
Phosphatidylethanolamine (PE)19.5 ± 6.3 μM
In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv

The potency of various MmpL3 inhibitors has been quantified by determining their Minimum Inhibitory Concentration (MIC) against the virulent M. tuberculosis strain H37Rv.

Compound SeriesRepresentative Compound(s)MIC (μM) against H37RvReference(s)
IndolecarboxamidesICA-7, ICA-8, ICA-90.024, 0.029, 0.071 (IC90)
Adamantyl UreasAU12350.22 (IC90)
1,5-DiarylpyrrolesBM212~3.4
EthylenediaminesSQ109Not specified
NITD SeriesNITD-304, NITD-3490.02, 0.03
Spiral AminesIDR-00332160.4

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)

This colorimetric assay is a standard method for assessing the in vitro activity of compounds against M. tuberculosis.

  • Preparation of Mtb Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Compound Dilution: Serially dilute the MmpL3 inhibitor in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: Dilute the Mtb culture and add to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Resazurin Addition: Add a solution of resazurin (typically 0.01-0.02% w/v) to each well.

  • Result Interpretation: Incubate the plate for another 16-24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

TMM Flippase Activity Assay in Spheroplasts

This assay directly measures the transport of TMM across the inner membrane.

  • Spheroplast Preparation: Generate spheroplasts from M. smegmatis by treating the cells with lysozyme (B549824) to remove the cell wall.

  • Metabolic Labeling: Incubate the spheroplasts with a radiolabeled precursor of mycolic acids, such as [14C]acetic acid, or a fluorescently tagged trehalose analog.

  • Inhibitor Treatment: Treat the spheroplasts with the MmpL3 inhibitor at a concentration above its MIC.

  • Assessment of TMM Translocation:

    • For radiolabeled TMM, assess its accessibility to an external enzyme that can degrade it, indicating its presence on the outer leaflet of the inner membrane.

    • For fluorescently labeled TMM, quantify the fluorescence on the spheroplast surface.

  • Data Analysis: Compare the amount of translocated TMM in treated versus untreated spheroplasts to determine the inhibitory effect on flippase activity.

CRISPR Interference (CRISPRi) for MmpL3 Knockdown

CRISPRi allows for the specific and inducible silencing of mmpL3 gene expression to study its essentiality and the effects of its depletion.

  • Construction of the sgRNA Expression Plasmid: Design a single guide RNA (sgRNA) targeting the mmpL3 gene and clone it into an appropriate CRISPRi vector for mycobacteria (e.g., pLJR962). This vector typically expresses the sgRNA and a nuclease-deactivated Cas9 (dCas9) under an inducible promoter (e.g., tetracycline-inducible).

  • Transformation: Electroporate the constructed plasmid into M. smegmatis or M. tuberculosis.

  • Induction of Gene Silencing: Grow the transformed mycobacteria in the presence of anhydrotetracycline (B590944) (ATc) at varying concentrations (e.g., 0.5 to 50 ng/mL) to induce the expression of dCas9 and the sgRNA.

  • Confirmation of Knockdown: Quantify the reduction in mmpL3 mRNA levels using RT-qPCR.

  • Phenotypic Analysis: Assess the effect of mmpL3 silencing on bacterial growth by spotting serial dilutions of the culture on agar (B569324) plates containing different concentrations of ATc. Monitor for growth inhibition, changes in cell morphology, and effects on viability (CFU counting).

  • Antimicrobial Susceptibility Testing: Determine the MICs of various antibiotics in the presence of sub-inhibitory concentrations of ATc to assess for synergistic effects resulting from MmpL3 depletion.

Ethidium Bromide (EtBr) Uptake Assay for Cell Wall Permeability

This assay measures the accumulation of the fluorescent dye EtBr to assess changes in cell wall permeability.

  • Culture Preparation: Grow mycobacterial cultures to mid-log phase, harvest the cells by centrifugation, and wash them with PBS.

  • Cell Suspension: Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.4).

  • Assay Setup: In a 96-well plate or fluorometer cuvette, add the cell suspension and the MmpL3 inhibitor.

  • EtBr Addition: Add EtBr to a final concentration of 2 µg/mL.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: An increase in fluorescence indicates EtBr accumulation within the cells, suggesting increased cell wall permeability.

Visualizing MmpL3-Related Pathways and Workflows

MmpL3-Mediated TMM Transport Pathway

MmpL3_TMM_Transport cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis MmpL3 MmpL3 TMM_Synthesis->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm TDM_Synthesis TDM Synthesis TMM_Periplasm->TDM_Synthesis mAGP_Synthesis mAGP Synthesis TMM_Periplasm->mAGP_Synthesis Outer_Membrane Outer Membrane TDM_Synthesis->Outer_Membrane Incorporation mAGP_Synthesis->Outer_Membrane Incorporation

Caption: MmpL3 facilitates the transport of TMM from the cytoplasm to the periplasm for cell wall synthesis.

Experimental Workflow for Validating MmpL3 Inhibitors

MmpL3_Inhibitor_Validation cluster_workflow Inhibitor Validation Workflow Start Identify Potential MmpL3 Inhibitor MIC_Assay Determine MIC (REMA) Start->MIC_Assay Cytotoxicity_Assay Evaluate Cytotoxicity (MTT Assay) Start->Cytotoxicity_Assay Resistant_Mutant Generate Resistant Mutants MIC_Assay->Resistant_Mutant TMM_Transport_Assay Assess TMM Transport (Spheroplast Assay) MIC_Assay->TMM_Transport_Assay Sequence_MmpL3 Sequence mmpL3 Gene Resistant_Mutant->Sequence_MmpL3 Confirmation Confirmed MmpL3 Inhibitor Sequence_MmpL3->Confirmation Mutation in mmpL3 TMM_Transport_Assay->Confirmation Inhibition of TMM transport Cytotoxicity_Assay->Confirmation Low cytotoxicity

Caption: A logical workflow for the validation of small molecule inhibitors targeting MmpL3.

Mechanism of Action of MmpL3 Inhibitors

MmpL3_Inhibition_Mechanism cluster_inhibition MmpL3 Inhibition Inhibitor MmpL3 Inhibitor Direct_Binding Direct Binding to MmpL3 Inhibitor->Direct_Binding PMF_Dissipation Dissipation of Proton Motive Force (PMF) Inhibitor->PMF_Dissipation Inhibition_of_Transport Inhibition of TMM Transport Direct_Binding->Inhibition_of_Transport PMF_Dissipation->Inhibition_of_Transport TMM_Accumulation Intracellular TMM Accumulation Inhibition_of_Transport->TMM_Accumulation Cell_Death Bacterial Cell Death TMM_Accumulation->Cell_Death

Caption: MmpL3 inhibitors act by either directly binding to the transporter or by disrupting the proton motive force.

Conclusion and Future Directions

MmpL3 is a validated and highly promising target for the development of novel anti-tuberculosis drugs. Its essential role in the transport of mycolic acid precursors makes it a critical vulnerability in M. tuberculosis. The diverse chemical scaffolds of MmpL3 inhibitors that have been identified underscore the druggability of this target.

Future research should focus on:

  • High-Resolution Structures: Obtaining high-resolution crystal or cryo-EM structures of Mtb MmpL3 in complex with its native substrate TMM and various inhibitors will be invaluable for structure-based drug design.

  • Mechanism of Transport: Further elucidation of the conformational changes that drive the TMM transport cycle and how inhibitors disrupt this process will aid in the development of more potent and specific drugs.

  • MmpL3 Interactome: Identifying and characterizing other proteins that interact with MmpL3 may reveal novel regulatory mechanisms and additional drug targets within the TMM transport pathway.

This technical guide provides a solid foundation for understanding the critical role of MmpL3 in mycobacterial cell wall synthesis and serves as a practical resource for researchers dedicated to combating tuberculosis.

References

Foundational Studies on the Benzothiazole Amide Class of Antimycobacterials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on the benzothiazole (B30560) amide class of antimycobacterial agents. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on novel therapeutics for mycobacterial infections, including tuberculosis and nontuberculous mycobacterial diseases. This document outlines the discovery, mechanism of action, structure-activity relationships, and key experimental protocols associated with this promising class of compounds.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis and the intrinsic resistance of nontuberculous mycobacteria (NTM) to many standard antibiotics present a significant global health challenge.[1] This has necessitated the discovery and development of novel antimycobacterial agents with new mechanisms of action. The benzothiazole amide class of compounds emerged from high-throughput screening of small molecule libraries and has been optimized to yield potent agents with broad-spectrum activity against various mycobacterial species.[1][2]

Initial screening identified a benzothiazole adamantyl amide as a hit against both M. tuberculosis and NTM.[3][4] Subsequent medicinal chemistry efforts focused on improving potency, and physicochemical and pharmacological properties. A key breakthrough was the replacement of the bulky adamantyl group with cyclohexyl derivatives, leading to advanced lead compounds with excellent potency and a mycobacteria-specific spectrum of activity. One of the most promising lead compounds from this class is CRS400393.

Mechanism of Action

The primary molecular target of the benzothiazole amide class of antimycobacterials is believed to be the trehalose (B1683222) monomycolate (TMM) transporter MmpL3. MmpL3 is an essential inner membrane protein in mycobacteria responsible for the transport of TMM, a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and a reduction in the levels of trehalose dimycolate (TDM) and other mycolic acid-containing structures in the cell envelope. This disruption of cell wall biosynthesis ultimately leads to bactericidal effects against both replicating and non-replicating mycobacteria. The benzothiazole amides have been shown to be bactericidal against both M. tuberculosis and M. abscessus.

It is worth noting that other benzothiazole-containing compounds, such as benzothiazinones (BTZs), have been shown to target DprE1, another essential enzyme in the mycobacterial cell wall synthesis pathway. However, for the benzothiazole amide class discussed here, the evidence strongly points towards MmpL3 as the primary target.

Benzothiazole_Amide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TDM_AG TDM & Mycolated Arabinogalactan MmpL3->TDM_AG TMM Export Cell_Wall_Integrity Cell Wall Integrity TDM_AG->Cell_Wall_Integrity Benzothiazole_Amide Benzothiazole Amide Benzothiazole_Amide->MmpL3 Inhibition

Figure 1: Proposed mechanism of action of benzothiazole amides.

Quantitative Data: In Vitro Antimycobacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of key benzothiazole amide compounds against various mycobacterial species.

CompoundM. abscessus (μg/mL)M. avium complex (μg/mL)M. tuberculosis (μg/mL)Reference
This compound 0.03 - 0.121 - 2≤ 0.12 - 0.5
CRS400226 (adamantyl analog) ---
CRS400153 (cyclohexyl analog) ---
Unsubstituted benzothiazole adamantyl amide (Initial Hit) --Moderately Active

Note: Specific MIC values for CRS400226 and CRS400153 are not consistently reported across the cited literature but are representative of the adamantyl and cyclohexyl subseries, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational studies of benzothiazole amides.

General Synthesis of Benzothiazole Amides

The general synthetic route for novel benzothiazole amide inhibitors is outlined below.

Synthesis_Workflow Start Starting Materials: - Substituted 2-aminobenzothiazole (B30445) - Substituted cycloalkyl carboxylic acid Coupling Amide Coupling Start->Coupling Reagents Reagents: - HATU - DIEA - DCE Coupling->Reagents Purification Purification Coupling->Purification Method Method: Column Chromatography (Ethyl acetate (B1210297)/Hexanes) Purification->Method Characterization Characterization Purification->Characterization Analysis Analysis: - NMR - LC-MS Characterization->Analysis Final_Product Final Benzothiazole Amide Product Characterization->Final_Product

Figure 2: General synthetic workflow for benzothiazole amides.

Protocol:

  • Reaction Setup: To a solution of the substituted 2-aminobenzothiazole intermediate and a variably substituted cycloalkyl carboxylic acid in dichloroethane (DCE), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography using a gradient of ethyl acetate and hexanes as the eluent.

  • Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against mycobacteria.

Protocol:

  • Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate using the prepared 7H9 broth.

  • Inoculum Preparation: Prepare a mycobacterial suspension from a mid-log phase culture and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared mycobacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, depending on the growth rate of the mycobacterial species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.

Metabolic Labeling to Assess MmpL3 Inhibition

This protocol is used to provide evidence that the benzothiazole amides affect the transfer of mycolic acids, consistent with MmpL3 inhibition.

Protocol:

  • Bacterial Culture: Grow Mycobacterium cultures to mid-log phase in an appropriate medium.

  • Radiolabeling: Add a radiolabeled precursor of mycolic acids, such as [14C]acetic acid, to the culture and incubate to allow for incorporation into cellular lipids.

  • Inhibitor Treatment: Treat the radiolabeled cultures with the benzothiazole amide at concentrations of 2x and 10x the MIC. Include an untreated control.

  • Lipid Extraction: After a defined incubation period, harvest the mycobacterial cells and extract the total lipids using a mixture of chloroform (B151607) and methanol.

  • Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC on silica (B1680970) gel plates using an appropriate solvent system to resolve TMM and TDM.

  • Analysis: Visualize the radiolabeled lipids by autoradiography or phosphorimaging. A compound that inhibits MmpL3 will cause an accumulation of radiolabeled TMM and a decrease in radiolabeled TDM compared to the untreated control.

In Vivo Efficacy in a Murine Model of Mycobacterial Infection

A mouse model of chronic NTM lung infection with M. abscessus has been used to demonstrate the in vivo efficacy of benzothiazole amides.

In_Vivo_Efficacy_Workflow Infection Infection of Mice (e.g., aerosol with M. abscessus) Establishment Establishment of Chronic Infection (several weeks) Infection->Establishment Treatment Treatment Initiation Establishment->Treatment Dosing Daily Dosing (e.g., intrapulmonary microspray) Treatment->Dosing Sacrifice Sacrifice and Organ Harvest Treatment->Sacrifice After treatment period (e.g., 4 weeks) CFU_Enumeration CFU Enumeration from Lungs and Spleen Sacrifice->CFU_Enumeration Analysis Data Analysis and Comparison (Treatment vs. Vehicle Control) CFU_Enumeration->Analysis

Figure 3: Workflow for in vivo efficacy testing in a murine model.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c) for the infection model.

  • Infection: Infect the mice with a low-dose aerosol of the desired Mycobacterium species (e.g., M. abscessus) to establish a pulmonary infection.

  • Establishment of Chronic Infection: Allow the infection to establish for a period of several weeks to reach a chronic state.

  • Treatment: Randomize the infected mice into treatment groups: vehicle control, a positive control antibiotic (e.g., azithromycin), and the benzothiazole amide test compound.

  • Dosing: Administer the compounds daily for a specified duration (e.g., 4 weeks). The route of administration can be oral gavage or intrapulmonary microspray.

  • Efficacy Endpoint: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on appropriate agar (B569324) plates (e.g., Middlebrook 7H11).

  • Data Analysis: After incubation, count the colony-forming units (CFU) to determine the bacterial load in the organs. A statistically significant reduction in CFU in the treated groups compared to the vehicle control indicates in vivo efficacy.

Conclusion

The benzothiazole amide class of antimycobacterials represents a significant advancement in the search for new treatments for mycobacterial infections. Through extensive medicinal chemistry optimization, potent lead compounds have been identified with a novel mechanism of action targeting the essential MmpL3 transporter. These compounds exhibit excellent in vitro activity against a broad range of mycobacteria and have demonstrated in vivo efficacy in a proof-of-concept mouse model. Further development of this promising class of inhibitors could lead to new therapeutic options for tuberculosis and NTM infections.

References

CRS400393: A Technical Guide for Non-Tuberculous Mycobacteria (NTM) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a group of opportunistic environmental pathogens that can cause chronic and debilitating pulmonary diseases, particularly in individuals with underlying lung conditions such as cystic fibrosis and bronchiectasis. Treatment of NTM infections is challenging due to the intrinsic drug resistance of many NTM species and the long duration of multi-drug regimens, which are often associated with significant toxicity. CRS400393 is a novel benzothiazole (B30560) amide compound that has shown promising preclinical activity against a broad spectrum of NTM. This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro activity, preclinical pharmacokinetics, and in vivo efficacy, to support further research and development efforts.

Mechanism of Action: Targeting MmpL3

This compound exerts its antimycobacterial effect by targeting the Mycobacterial Membrane Protein Large 3 (MmpL3) , an essential inner membrane transporter. MmpL3 plays a crucial role in the biosynthesis of the mycobacterial cell wall, specifically in the transport of trehalose (B1683222) monomycolate (TMM) from the cytoplasm to the periplasm.[1][2] TMM is a vital precursor for two major components of the mycomembrane: trehalose dimycolate (TDM), also known as cord factor, and mycolic acids that are covalently attached to arabinogalactan (B145846) (mAGP).[1][2]

By inhibiting MmpL3, this compound disrupts the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent halt in the synthesis of TDM and mAGP.[2] This disruption of mycolic acid metabolism compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death.

MmpL3-Mediated Trehalose Monomycolate (TMM) Transport Pathway

cluster_cytoplasm Cytoplasm cluster_innermembrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Synthesis TMM Synthesis Mycolic Acid Synthesis->TMM Synthesis Trehalose Trehalose Trehalose->TMM Synthesis MmpL3 MmpL3 Transporter TMM Synthesis->MmpL3 Transport TMM_periplasm Trehalose Monomycolate (TMM) MmpL3->TMM_periplasm AGP Synthesis Arabinogalactan-Peptidoglycan (mAGP) Synthesis TMM_periplasm->AGP Synthesis TDM Synthesis Trehalose Dimycolate (TDM) Synthesis TMM_periplasm->TDM Synthesis Mycomembrane Mycomembrane AGP Synthesis->Mycomembrane TDM Synthesis->Mycomembrane

Caption: MmpL3 transports TMM from the cytoplasm to the periplasm.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of clinically relevant NTM species, including both rapid and slow growers. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various NTM isolates.

Mycobacterial SpeciesStrainMIC (µg/mL)
Mycobacterium abscessusATCC 199770.03 - 0.12
M. abscessus complexClinical Isolates0.03 - 0.5
Mycobacterium avium complexClinical Isolates1 - 2
Mycobacterium smegmatismc²155Not specified
Mycobacterium tuberculosisH37RvNot specified

Note: MIC values can vary depending on the specific strain and testing methodology.

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. The compound has been investigated via both oral and intratracheal administration routes.

ParameterOral Administration (25 mg/kg)Intratracheal Administration (8 mg/kg)
Cmax (Plasma) Not specifiedNot specified
Tmax (Plasma) Not specifiedNot specified
AUC (Plasma) Not specifiedNot specified
Half-life (Plasma) Not specifiedNot specified
Lung Tissue Concentration Penetration ratio of 0.5 to 4 relative to plasmaHigh concentrations, remaining above MIC for M. abscessus for at least 9 hours
Epithelial Lining Fluid (ELF) Conc. Not specifiedHigh concentrations, penetration ratio of 261 relative to plasma

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life are not yet publicly available and represent a key area for future research.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a mouse model of chronic M. abscessus lung infection.

Mouse ModelTreatment RegimenOutcome
Immunocompromised (cyclophosphamide-treated) BALB/c mice8 mg/kg, once daily, via intranasal administration for 4 weeksSignificant reduction in bacterial burden in the lungs

Experimental Protocols

In Vitro Intracellular Activity in THP-1 Macrophages

This protocol describes a method to assess the intracellular activity of this compound against M. abscessus in a human macrophage cell line.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium abscessus (e.g., ATCC 19977)

  • Middlebrook 7H9 broth supplemented with ADC or OADC

  • This compound

  • Sterile water or 0.1% Triton X-100 in PBS for cell lysis

  • Middlebrook 7H10 or 7H11 agar (B569324) plates

  • 96-well tissue culture plates

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of M. abscessus from a mid-log phase culture.

    • Wash the differentiated THP-1 cells with fresh, serum-free RPMI-1640.

    • Infect the macrophages with the M. abscessus suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the infected cells three times with fresh RPMI-1640 to remove extracellular bacteria.

    • Treat the cells with a high concentration of a suitable antibiotic (e.g., amikacin (B45834) at 250 µg/mL) for 1 hour to kill any remaining extracellular bacteria.

    • Wash the cells again three times with fresh medium.

  • Drug Treatment:

    • Add fresh RPMI-1640 containing serial dilutions of this compound to the infected macrophages. Include a no-drug control.

    • Incubate for 48-72 hours.

  • Quantification of Intracellular Bacteria:

    • At the end of the incubation period, wash the cells with PBS.

    • Lyse the macrophages with sterile water or 0.1% Triton X-100.

    • Perform serial dilutions of the cell lysates and plate on Middlebrook 7H10 or 7H11 agar.

    • Incubate the plates at 37°C for 3-5 days and count the colony-forming units (CFU).

    • Calculate the reduction in CFU in the this compound-treated wells compared to the untreated control.

Experimental Workflow for Intracellular Activity Assay

Start Start Differentiate THP-1 cells with PMA Differentiate THP-1 cells with PMA Start->Differentiate THP-1 cells with PMA Infect with M. abscessus (MOI 10:1) Infect with M. abscessus (MOI 10:1) Differentiate THP-1 cells with PMA->Infect with M. abscessus (MOI 10:1) Remove extracellular bacteria Remove extracellular bacteria Infect with M. abscessus (MOI 10:1)->Remove extracellular bacteria Treat with this compound Treat with this compound Remove extracellular bacteria->Treat with this compound Incubate (48-72h) Incubate (48-72h) Treat with this compound->Incubate (48-72h) Lyse macrophages Lyse macrophages Incubate (48-72h)->Lyse macrophages Plate lysates and count CFU Plate lysates and count CFU Lyse macrophages->Plate lysates and count CFU End End Plate lysates and count CFU->End

Caption: Workflow for assessing intracellular activity of this compound.

In Vivo Mouse Model of Chronic M. abscessus Lung Infection

This protocol outlines a method for establishing a chronic M. abscessus lung infection in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Cyclophosphamide (B585)

  • Mycobacterium abscessus (e.g., ATCC 19977)

  • Middlebrook 7H9 broth

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for drug formulation (e.g., PEG400)

  • Intranasal administration device

  • Sterile surgical instruments for organ harvesting

  • Tissue homogenizer

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Immunosuppression:

    • Administer cyclophosphamide to the mice via intraperitoneal injection at a dose of 150 mg/kg on day -4 and day -1 relative to infection to induce immunosuppression.

  • Infection:

    • On day 0, anesthetize the mice and infect them intranasally with a suspension of M. abscessus (approximately 1 x 10^7 CFU in 25-50 µL of PBS).

  • Treatment:

    • Beginning on day 1 post-infection, administer this compound (e.g., 8 mg/kg) or vehicle control intranasally once daily for 4 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in PBS.

    • Perform serial dilutions of the lung homogenates and plate on Middlebrook 7H10 or 7H11 agar.

    • Incubate the plates at 37°C for 3-5 days and count the CFU.

    • Compare the lung bacterial burden in the this compound-treated group to the vehicle-treated control group.

Logical Relationship of In Vivo Efficacy Study

Immunosuppression Immunosuppression Infection Infection Immunosuppression->Infection enables Treatment Treatment Infection->Treatment is followed by Outcome Assessment Outcome Assessment Treatment->Outcome Assessment leads to

References

An In-Depth Technical Guide to the Predicted Off-Target Effects of CRS400393

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial data do not contain specific information regarding the predicted or observed off-target effects of CRS400393. This compound is identified as a potent antimycobacterial agent targeting the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis[1].

This guide provides a generalized framework for researchers, scientists, and drug development professionals to understand and evaluate the potential off-target effects of novel small molecule inhibitors, using the investigation of a compound like this compound as a conceptual example. The methodologies and workflows described are standard practices in preclinical drug safety and toxicology assessment.

Introduction to Off-Target Effects

Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. These interactions can lead to unforeseen physiological effects, ranging from beneficial to adverse. For a highly specific agent like an antimycobacterial compound, minimizing off-target effects in human cells is paramount for a favorable safety profile. The assessment of off-target pharmacology is a critical component of preclinical drug development.

Conceptual Framework for Off-Target Assessment of a Novel Compound

The investigation into off-target effects is a multi-step process that begins with computational predictions and progresses through a series of in vitro and in vivo experimental validations. The following workflow illustrates a typical approach for a novel chemical entity.

Off_Target_Evaluation_Workflow cluster_computational Phase 1: In Silico Prediction cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation A Compound Structure Analysis B Target Fishing & Similarity Searching A->B C Physicochemical Profiling B->C D Broad Kinase Panel Screening C->D E GPCR & Ion Channel Profiling D->E F Cell-Based Cytotoxicity Assays E->F G Rodent Toxicity Studies F->G H Histopathology & Biomarker Analysis G->H

Caption: A conceptual workflow for the prediction and evaluation of off-target effects for a novel chemical entity.

Experimental Protocols for Off-Target Profiling

The following sections detail generalized experimental methodologies that would be employed to assess the off-target profile of a compound like this compound.

In Silico and Computational Methods
  • Protocol 1: Target Prediction and Similarity Searching

    • Input Data: The 2D chemical structure of the investigational compound.

    • Methodology: Utilize computational platforms such as ChEMBL, SwissTargetPrediction, or similar databases. These tools compare the input structure against vast libraries of compounds with known biological activities.

    • Analysis: The output provides a ranked list of potential protein targets based on chemical similarity to known ligands. This helps to prioritize which protein families (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels) should be investigated experimentally.

    • Data Presentation: Results are typically presented as a table of potential off-targets with associated confidence scores or similarity metrics.

In Vitro Experimental Assays

A tiered in vitro screening approach is standard practice to identify and characterize off-target interactions.

  • Protocol 2: Broad Kinase Panel Screening

    • Objective: To assess the inhibitory activity of the compound against a wide range of human kinases, as these are common off-targets for small molecules.

    • Methodology: A radiometric or fluorescence-based enzymatic assay is typically used. The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred purified human kinases. The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.

    • Data Presentation: The results are presented as the percent inhibition for each kinase at the tested concentration. Any significant inhibition (typically >50%) would warrant further investigation to determine the potency (IC50).

Kinase TargetPercent Inhibition at 10 µM
Kinase A5%
Kinase B85%
Kinase C12%
A hypothetical data table for kinase screening.
  • Protocol 3: Safety Pharmacology Profiling (GPCRs and Ion Channels)

    • Objective: To evaluate interactions with key physiological targets known to be associated with adverse drug reactions. A primary focus is often the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac function.

    • Methodology: Radioligand binding assays are used to determine if the compound displaces a known ligand from a panel of receptors and ion channels. Functional assays (e.g., patch-clamp for ion channels, calcium flux for GPCRs) are then used to determine if the compound has an agonist or antagonist effect.

    • Data Presentation: Data is typically presented as percent displacement in binding assays or as functional response curves to determine potency (IC50 or EC50).

TargetAssay TypeResult (e.g., IC50)
hERG ChannelPatch Clamp> 30 µM
M1 ReceptorBinding Assay15 µM
Beta-2 Adrenergic ReceptorFunctional AssayNo significant activity
A hypothetical data table for safety pharmacology profiling.
  • Protocol 4: Cellular Cytotoxicity Assays

    • Objective: To determine the concentration at which the compound induces cell death in various human cell lines.

    • Methodology: Cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are incubated with a range of concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours). Cell viability is then assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring ATP levels (e.g., CellTiter-Glo®).

    • Data Presentation: The results are plotted as a dose-response curve to calculate the CC50 (50% cytotoxic concentration).

Signaling Pathway Analysis

Should in vitro screening identify a significant off-target interaction, the next step would be to investigate the downstream consequences on cellular signaling.

Signaling_Pathway_Investigation cluster_workflow Workflow for Investigating Off-Target Signaling A Identify Off-Target Hit (e.g., Kinase B from screening) B Treat Relevant Cell Line with Compound A->B C Perform Phosphoproteomics or Western Blot for Downstream Substrates B->C D Analyze Changes in Pathway Activation C->D E Phenotypic Assays (e.g., Proliferation, Apoptosis) D->E

Caption: A logical workflow for investigating the cellular signaling consequences of an identified off-target interaction.

Conclusion

While specific data on the off-target effects of this compound are not currently available, the methodologies outlined in this guide provide a comprehensive framework for the preclinical safety evaluation of any novel chemical entity. The process of in silico prediction, followed by systematic in vitro screening and in vivo validation, is a robust strategy to identify and characterize potential off-target liabilities, ensuring a better understanding of a compound's overall safety profile before it progresses to clinical development. Researchers working on this compound or other novel MmpL3 inhibitors would follow such a workflow to build a comprehensive safety and toxicology package.

References

Methodological & Application

Application Notes and Protocols for CRS400393: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CRS400393 is a potent, mycobacteria-specific benzothiazole (B30560) amide that demonstrates significant promise as an antimycobacterial agent.[1] Its mechanism of action involves the inhibition of the essential mycobacterial mycolic acid transporter, MmpL3.[1] This protein is critical for the translocation of trehalose (B1683222) monomycolates (TMM) from the cytoplasm to the periplasmic space, a vital step in the formation of the mycobacterial outer membrane.[2][3][4] The disruption of this pathway leads to bactericidal effects against a range of mycobacteria, including drug-resistant strains. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on determining its antimycobacterial potency and assessing its cytotoxicity against mammalian cells.

Quantitative Data Summary

The antimycobacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria.

Mycobacterial Species/StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Mycobacterium abscessus0.03 - 0.12
Other Rapid-Growing NTM0.03 - 0.12
Mycobacterium avium complex1 - 2
Mycobacterium tuberculosis≤ 0.12 - 0.5

Mechanism of Action: Inhibition of Mycolic Acid Transport

This compound targets the MmpL3 transporter, a key component of the mycolic acid transport machinery in mycobacteria. Mycolic acids are essential components of the mycobacterial cell wall, providing a robust permeability barrier. MmpL3 facilitates the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. By inhibiting MmpL3, this compound prevents the incorporation of mycolic acids into the cell wall, leading to cell death.

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic Acid Incorporation Mycolic Acid Incorporation into Cell Wall MmpL3->Mycolic Acid Incorporation TMM Translocation This compound This compound This compound->MmpL3 Inhibition

Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against Mycobacterium tuberculosis (H37Rv) using the Resazurin Microtiter Assay (REMA). This colorimetric assay provides a quantitative measure of bacterial viability.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth

  • OADC supplement (Oleic Acid, Albumin, Dextrose, Catalase)

  • Glycerol

  • Tween 80

  • Resazurin sodium salt

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Mycobacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80 to mid-log phase.

  • Serial Dilution of this compound:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the this compound stock solution to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.

  • Inoculation: Adjust the density of the mycobacterial culture to a McFarland standard of 1.0 and dilute 1:20 in broth. Add 100 µL of the diluted culture to each well.

  • Controls: Include wells with no drug (growth control) and wells with no bacteria (sterility control).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin: Add 30 µL of Resazurin solution (0.01% w/v in sterile water) to each well and incubate for a further 24-48 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Culture M. tuberculosis Culture M. tuberculosis Start->Culture M. tuberculosis Serial Dilution Serial Dilution of this compound in 96-well plate Prepare this compound Stock->Serial Dilution Inoculation Inoculate with M. tuberculosis Culture M. tuberculosis->Inoculation Serial Dilution->Inoculation Incubation1 Incubate for 7 days at 37°C Inoculation->Incubation1 Add Resazurin Add Resazurin Incubation1->Add Resazurin Incubation2 Incubate for 24-48 hours Add Resazurin->Incubation2 Read Results Read Color Change Incubation2->Read Results End End Read Results->End Start Start Seed Cells Seed A549 cells in 96-well plate Start->Seed Cells Incubate24h Incubate for 24 hours Seed Cells->Incubate24h Treat Cells Treat cells with this compound dilutions Incubate24h->Treat Cells Incubate48h Incubate for 48 hours Treat Cells->Incubate48h Centrifuge Centrifuge Incubate48h->Centrifuge Transfer Supernatant Transfer Supernatant Centrifuge->Transfer Supernatant Add LDH Reagent Add LDH Reagent Transfer Supernatant->Add LDH Reagent Incubate30min Incubate for 30 minutes Add LDH Reagent->Incubate30min Read Absorbance Read Absorbance at 490 nm Incubate30min->Read Absorbance Calculate Cytotoxicity Calculate Cytotoxicity Read Absorbance->Calculate Cytotoxicity End End Calculate Cytotoxicity->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS400393 is a potent and specific antimycobacterial agent that has garnered significant interest in tuberculosis research and drug development.[1] Its mechanism of action involves the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter protein critical for the biosynthesis of the mycobacterial cell wall.[1] This document provides detailed application notes and protocols for the preparation of stock solutions of this compound for in vitro and in vivo research applications.

Physicochemical Properties

PropertyValue
Chemical Name 5-Methyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)bicyclo[3.3.1]nonane-1-carboxamide
Molecular Formula C₁₉H₂₁F₃N₂O₂S
Molecular Weight 398.44 g/mol
CAS Number 2253175-64-1
Appearance Solid powder

Recommended Solvents and Concentration for Stock Solutions

The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). While exact quantitative solubility data in various solvents is not widely published, qualitative assessments indicate that this compound is soluble in DMSO and generally insoluble in water and ethanol.

Table 1: Solubility Profile of this compound

SolventSolubilityRemarks
DMSO SolubleRecommended for primary stock solutions.
Ethanol InsolubleNot recommended for creating stock solutions.
Water InsolubleNot recommended for creating stock solutions. Aqueous buffers for experiments should be prepared by diluting a DMSO stock solution.

For most in vitro assays, a high-concentration stock solution in DMSO is prepared first and then diluted to the final desired concentration in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 398.44 g/mol * 1000 mg/g = 3.9844 mg

  • Weighing the compound:

    • Carefully weigh out approximately 3.98 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving the compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Ensuring complete dissolution:

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Store the 10 mM stock solution in small aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Avoid repeated freeze-thaw cycles.

Table 2: Volumes of DMSO for Preparing a 1 mM Stock Solution

Mass of this compoundVolume of DMSO to add for 1 mM solution
1 mg2.51 mL
5 mg12.55 mL
10 mg25.10 mL

Mechanism of Action and Signaling Pathway

This compound targets MmpL3, a proton-motive force (PMF) dependent transporter protein located in the cytoplasmic membrane of mycobacteria. MmpL3 is responsible for the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are essential components of the protective outer membrane of mycobacteria. By inhibiting MmpL3, this compound disrupts the transport of TMM, leading to its accumulation in the cytoplasm and preventing the formation of the mycolic acid layer. This ultimately compromises the integrity of the cell wall and leads to bacterial cell death.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycolic Acid Layer Assembly Mycolic Acid Layer Assembly TMM_periplasm->Mycolic Acid Layer Assembly Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Layer Assembly->Mycobacterial Cell Wall This compound This compound This compound->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution and its subsequent use in a typical cell-based assay.

Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex to Homogenize Dissolve->Vortex Store 4. Store at -20°C Vortex->Store Thaw 5. Thaw Stock Aliquot Store->Thaw For Experiment Dilute 6. Serially Dilute in Media/Buffer Thaw->Dilute Add 7. Add to Assay Plate Dilute->Add Incubate 8. Incubate with Cells/Reagents Add->Incubate Data_Analysis Data Analysis Incubate->Data_Analysis Readout

Caption: Workflow for this compound stock preparation and use in experiments.

References

Application Notes: CRS400393 for Intracellular Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

CRS400393 is a novel benzothiazole (B30560) amide antimycobacterial agent that has demonstrated potent activity against a range of mycobacteria, including Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium complex.[1] Mycobacterial infections are notoriously difficult to treat due to the ability of the bacteria to survive and replicate within host macrophages. This compound represents a promising therapeutic candidate due to its efficacy against these intracellular bacteria.[2][3] This document provides an overview of its application in intracellular mycobacterial infection models, including its mechanism of action, representative data, and detailed experimental protocols.

Mechanism of Action

This compound targets the essential mycobacterial membrane protein large 3 (MmpL3).[1][2] MmpL3 is a transporter protein responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts the formation of the cell wall, leading to bacterial death.

cluster_cytoplasm Mycobacterial Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Export Cell Wall Synthesis Mycolic Acid Incorporation (Cell Wall Assembly) MmpL3->Cell Wall Synthesis Transport This compound This compound This compound->MmpL3 Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

This compound has been shown to cause a concentration-dependent reduction of intracellular M. abscessus in a THP-1 macrophage infection model. While specific datasets are not publicly available, the following tables represent the expected outcomes based on the reported activity of this compound and similar compounds in intracellular efficacy studies.

Table 1: In Vitro Activity of this compound against various Mycobacterial Species.

Mycobacterial SpeciesMIC Range (µg/mL)
M. abscessus0.03 - 0.12
Other rapid-growing NTM0.03 - 0.12
M. avium complex1 - 2
M. tuberculosis0.12 - 0.5

Table 2: Representative Intracellular Activity of this compound against M. abscessus in THP-1 Macrophages.

TreatmentConcentration (µg/mL)Time Post-Infection (hours)Log10 CFU Reduction (vs. Untreated Control)
Untreated Control-240
This compound0.1241.5
This compound1242.5
This compound1024>3.0
Untreated Control-480
This compound0.1482.0
This compound148>3.0
This compound1048>4.0

Note: The data in Table 2 is illustrative and based on the reported concentration-dependent activity. Actual results may vary.

Experimental Protocols

The following are detailed protocols for evaluating the intracellular efficacy of this compound in a macrophage infection model. These protocols are based on standard methods used in mycobacteriology research.

Experimental Workflow

A 1. Culture and Differentiate THP-1 Macrophages C 3. Infect Macrophages (MOI = 10:1) A->C B 2. Prepare Mycobacterial Inoculum B->C D 4. Remove Extracellular Bacteria C->D E 5. Treat with this compound D->E F 6. Incubate for 24-72h E->F G 7. Lyse Macrophages F->G H 8. Plate Serial Dilutions G->H I 9. Incubate Plates and Count Colony Forming Units (CFU) H->I J 10. Calculate Log10 CFU Reduction I->J

Figure 2: Workflow for assessing intracellular efficacy.

Protocol 1: THP-1 Macrophage Culture and Differentiation
  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed THP-1 cells into 24-well plates at a density of 5 x 10⁵ cells/well.

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

  • Incubation: Incubate for 48-72 hours until cells are adherent and have a macrophage-like morphology.

  • Washing: Before infection, wash the differentiated macrophages twice with pre-warmed phosphate-buffered saline (PBS) to remove PMA and non-adherent cells.

Protocol 2: Preparation of Mycobacterial Inoculum
  • Bacterial Culture: Grow M. abscessus or other mycobacterial strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Harvesting: Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

  • Washing: Wash the bacterial pellet twice with PBS containing 0.05% Tween 80.

  • Homogenization: Resuspend the pellet in RPMI-1640 medium without antibiotics. To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle several times to break up clumps.

  • OD Measurement: Measure the optical density at 600 nm (OD₆₀₀) and adjust the bacterial suspension to the desired concentration. An OD₆₀₀ of 1.0 corresponds to approximately 1 x 10⁸ CFU/mL for M. abscessus.

Protocol 3: Macrophage Infection and Compound Treatment
  • Infection: Infect the differentiated THP-1 macrophages with the mycobacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

  • Incubation for Phagocytosis: Centrifuge the plates at 500 x g for 5 minutes to synchronize infection and incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

  • Removal of Extracellular Bacteria: After the incubation, aspirate the medium and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Amikacin Treatment (Optional): To ensure the removal of all extracellular bacteria, incubate the cells for 2 hours with fresh RPMI-1640 medium containing 200 µg/mL amikacin. Amikacin has poor cell penetration and will kill extracellular but not intracellular mycobacteria.

  • Compound Addition: Wash the cells again to remove the amikacin. Add fresh RPMI-1640 medium containing serial dilutions of this compound. Include an untreated control (vehicle only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 4: Determination of Intracellular Bacterial Load by CFU Enumeration
  • Cell Lysis: At each time point, aspirate the medium from the wells. Add 0.5 mL of 0.1% saponin (B1150181) or Triton X-100 in sterile water to each well to lyse the macrophages.

  • Incubation for Lysis: Incubate for 10 minutes at room temperature with gentle shaking.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the cell lysates in PBS with 0.05% Tween 80.

  • Plating: Plate 100 µL of each dilution onto Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Incubation: Incubate the plates at 37°C for 3-5 days (for M. abscessus) or 3-4 weeks (for M. tuberculosis) until colonies are visible.

  • CFU Counting: Count the number of colonies on the plates and calculate the CFU/mL for each sample. The reduction in bacterial load is typically expressed as a log10 difference compared to the untreated control.

Safety Precautions

  • Work with Mycobacterium tuberculosis and other pathogenic mycobacteria must be conducted in a Biosafety Level 3 (BSL-3) facility by trained personnel.

  • Follow all institutional and national guidelines for handling pathogenic microorganisms.

  • Use appropriate personal protective equipment (PPE) at all times.

Conclusion

This compound is a potent inhibitor of mycobacterial growth with demonstrated activity in intracellular infection models. Its novel mechanism of action targeting MmpL3 makes it a valuable tool for research and a promising candidate for the development of new anti-mycobacterial therapies. The protocols outlined in this document provide a framework for researchers to investigate the intracellular efficacy of this compound and similar compounds.

References

Application Notes and Protocols: Standard Operating Procedure for CRS400393 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS400393 is a potent, mycobacteria-specific benzothiazole (B30560) amide that demonstrates significant promise as an antimycobacterial agent. Its mechanism of action involves the inhibition of the essential mycobacterial mycolic acid transporter, MmpL3. This protein is critical for the transport of mycolic acids, which are fundamental components of the protective mycobacterial cell wall. By targeting MmpL3, this compound disrupts the integrity of the cell wall, leading to bactericidal effects against a range of mycobacterial species, including multidrug-resistant strains. These application notes provide a standardized operating procedure for determining the in vitro susceptibility of mycobacterial strains to this compound.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various mycobacterial species. These values were determined using broth microdilution methods in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mycobacterial SpeciesStrain TypeMIC Range (µg/mL)
Mycobacterium abscessusRapid-growing NTM0.03 - 0.12
Other rapid-growing NTM-0.03 - 0.12
Mycobacterium avium complex (MAC)Slow-growing NTM1 - 2
Mycobacterium tuberculosis (Mtb)Slow-growing0.12 - 0.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution and Resazurin (B115843) Microtiter Assay (REMA)

This protocol is adapted from established CLSI guidelines for mycobacterial susceptibility testing.

Materials:

  • This compound compound

  • 96-well microtiter plates (sterile, polystyrene)

  • Mycobacterial cultures (log-phase growth)

  • For rapid-growing NTM (e.g., M. abscessus): Mueller-Hinton Broth (MHB)

  • For slow-growing NTM and Mtb (e.g., MAC, M. tuberculosis): Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis)

  • Biosafety cabinet

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Further dilutions should be made in the appropriate broth medium (MHB or 7H9 with OADC).

  • Preparation of 96-Well Plates:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth to achieve a range of final concentrations (e.g., from 16 µg/mL to 0.015 µg/mL).

    • Include a drug-free well as a positive growth control.

    • Include a well with broth only as a sterility control.

  • Inoculum Preparation:

    • Grow mycobacterial cultures to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in the appropriate broth. The final inoculum size in each well should be approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted this compound and the growth control well.

    • Seal the plates to prevent evaporation and incubate at 37°C.

    • Incubation times will vary depending on the mycobacterial species:

      • Rapid-growing NTM: 3-5 days

      • Slow-growing NTM and Mtb: 7-14 days

  • Addition of Resazurin and MIC Determination:

    • After the incubation period, add 20 µL of the 0.01% resazurin solution to each well.

    • Re-incubate the plates for 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare this compound Stock & Serial Dilutions inoculate Inoculate 96-Well Plate prep_compound->inoculate prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin reincubate Re-incubate for Color Development add_resazurin->reincubate read_mic Determine MIC (Lowest concentration with no color change) reincubate->read_mic

Caption: Workflow for determining the MIC of this compound.

signaling_pathway Proposed Mechanism of Action of this compound cluster_synthesis Mycolic Acid Synthesis (Cytoplasm) cluster_transport Mycolic Acid Transport cluster_inhibition Inhibition cluster_cellwall Cell Wall Assembly (Extracellular) fasii Fatty Acid Synthase II (FAS-II) pks13 Pks13 fasii->pks13 Meromycolate chain tmm Trehalose Monomycolate (TMM) pks13->tmm Mycolic acid condensation trehalose Trehalose trehalose->tmm mmpl3 MmpL3 Transporter tmm->mmpl3 periplasm Periplasm mmpl3->periplasm TMM Transport ag Arabinogalactan periplasm->ag Mycolyltransferase tdm Trehalose Dimycolate (TDM) periplasm->tdm Mycolyltransferase This compound This compound This compound->mmpl3 Inhibition cell_wall Mycobacterial Cell Wall ag->cell_wall tdm->cell_wall

Caption: Inhibition of MmpL3-mediated mycolic acid transport by this compound.

Application Notes and Protocols: The Use of CRS400393 in Combination with other Anti-tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A critical information gap currently exists regarding the compound designated as CRS400393. Extensive searches of publicly available scientific literature and clinical trial databases have yielded no specific information on a compound with this identifier. As a result, its mechanism of action, potential as an anti-tuberculosis agent, and any data regarding its use in combination with other drugs remain unknown.

To generate the detailed Application Notes and Protocols as requested, the following foundational information about this compound is essential:

  • Chemical and Physical Properties: The chemical structure, solubility, and stability of this compound are fundamental for developing appropriate experimental protocols.

  • Mechanism of Action: Understanding how this compound exerts its anti-tuberculosis effect is crucial for designing rational combination therapies. This includes identifying its molecular target within Mycobacterium tuberculosis.

  • In Vitro Activity: Data on the minimal inhibitory concentration (MIC) of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis is required.

  • In Vivo Efficacy and Toxicology: Information from preclinical animal models is necessary to understand the drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile.

  • Drug-Drug Interactions: Studies on the synergistic, antagonistic, or additive effects of this compound when combined with existing first-line and second-line anti-tuberculosis drugs are critical for developing effective combination regimens.

Without this essential data, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations.

General Principles for Evaluating Novel Anti-tuberculosis Drug Combinations

While specific protocols for this compound cannot be provided, the following section outlines the general principles and methodologies that researchers, scientists, and drug development professionals would typically follow when investigating a new compound for the treatment of tuberculosis in combination with other drugs.

I. Preclinical Evaluation of Combination Therapies

The primary goal of preclinical evaluation is to identify drug combinations that are synergistic, have a low potential for the development of resistance, and demonstrate a favorable safety profile.

A. In Vitro Synergy Testing

The initial assessment of a new compound involves testing its interaction with other anti-tuberculosis drugs in vitro. The "checkerboard" assay is a commonly used method.

Table 1: Example Data Layout for Checkerboard Synergy Assay

Drug A (e.g., this compound) Conc.Drug B (e.g., Rifampicin) ConcentrationFractional Inhibitory Concentration (FIC) IndexInterpretation
MIC of A aloneMIC of B alone
1/2 MIC of A1/2 MIC of B
1/4 MIC of A1/4 MIC of B
......

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the drug interaction. An FIC index of ≤ 0.5 is generally considered synergistic, > 0.5 to < 2 is additive, and ≥ 2 is antagonistic.

Experimental Protocol: Checkerboard Assay for Synergy Testing

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the combination drug(s) (e.g., isoniazid, rifampicin) in an appropriate solvent.

  • Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Assay Setup: In a 96-well microplate, create a two-dimensional serial dilution of this compound and the partner drug.

  • Inoculation: Add a standardized inoculum of M. tuberculosis to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Determine the minimal inhibitory concentration (MIC) of each drug alone and in combination by visual inspection or by using a growth indicator dye (e.g., Resazurin).

  • Data Analysis: Calculate the FIC index for each combination to determine synergy, additivity, or antagonism.

B. In Vitro Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of drug combinations over time.

Experimental Protocol: Time-Kill Assay

  • Bacterial Culture: Prepare a mid-log phase culture of M. tuberculosis.

  • Drug Exposure: Add this compound, the partner drug, or the combination to the bacterial culture at multiples of their MICs.

  • Sampling: At various time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each culture.

  • Enumeration of Viable Bacteria: Perform serial dilutions of the collected samples and plate on Middlebrook 7H10 agar (B569324) plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics of the individual drugs and the combination.

C. Murine Models of Tuberculosis

In vivo studies using mouse models are essential to evaluate the efficacy and safety of drug combinations in a living organism.

Experimental Protocol: Murine Model of Chronic Tuberculosis Infection

  • Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol with a low dose of M. tuberculosis.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.

  • Treatment: Administer this compound, the partner drug(s), and the combination therapy to different groups of mice daily or according to the drug's pharmacokinetic profile. A control group should receive the vehicle.

  • Monitoring: Monitor the health of the mice throughout the treatment period.

  • Assessment of Bacterial Burden: At various time points during and after treatment, euthanize subsets of mice and determine the bacterial load (CFU) in the lungs and spleen.

  • Histopathology: Examine lung tissues for pathological changes.

II. Visualizing Experimental Workflows and Pathways

Diagrams are crucial for illustrating complex experimental designs and biological pathways. The following are examples of how Graphviz (DOT language) could be used to create such visualizations, assuming data for this compound were available.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Checkerboard Assay Checkerboard Assay FIC Index Calculation FIC Index Calculation Checkerboard Assay->FIC Index Calculation Determine Synergy Time-Kill Assay Time-Kill Assay Bactericidal Activity Bactericidal Activity Time-Kill Assay->Bactericidal Activity Assess Killing Kinetics Lead Combination Selection Lead Combination Selection FIC Index Calculation->Lead Combination Selection Bactericidal Activity->Lead Combination Selection Mouse Model Mouse Model Bacterial Load Reduction Bacterial Load Reduction Mouse Model->Bacterial Load Reduction Efficacy Assessment Efficacy Assessment Mouse Model->Efficacy Assessment Pharmacokinetics Pharmacokinetics Dosing Regimen Dosing Regimen Pharmacokinetics->Dosing Regimen Toxicology Toxicology Safety Profile Safety Profile Toxicology->Safety Profile Lead Combination Selection->Mouse Model Dosing Regimen->Efficacy Assessment Safety Profile->Efficacy Assessment

Caption: General workflow for preclinical evaluation of a new anti-TB drug combination.

Signaling_Pathway_Example This compound This compound Target Enzyme Target Enzyme This compound->Target Enzyme Inhibits Cell Wall Synthesis Cell Wall Synthesis Target Enzyme->Cell Wall Synthesis Is essential for Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death Rifampicin Rifampicin RNA Polymerase RNA Polymerase Rifampicin->RNA Polymerase Inhibits Transcription Transcription RNA Polymerase->Transcription Is essential for Transcription->Bacterial Cell Death

Caption: Hypothetical signaling pathway for this compound in combination with Rifampicin.

Conclusion

The development of new anti-tuberculosis drug regimens is a complex process that relies on a systematic and data-driven approach. While the specific compound this compound is not found in the current scientific literature, the established methodologies for evaluating drug combinations provide a clear roadmap for the research and development of novel therapies. Should information on this compound become available, the experimental protocols and data presentation formats outlined above can be adapted to specifically address its properties and potential use in combination therapy for tuberculosis. Researchers are encouraged to consult relevant guidelines from organizations such as the World Health Organization (WHO) and the International Union Against Tuberculosis and Lung Disease for the latest standards in anti-tuberculosis drug development.

Application Notes and Protocols: Cell-Based Assay Design for Evaluating the Efficacy of CRS400393

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS400393 is identified as a potent, mycobacteria-specific antimycobacterial agent that targets MmpL3, a crucial mycolic acid transporter.[1] While its primary application is in the field of infectious diseases, the core chemical structure of this compound, a benzothiazole (B30560) amide, belongs to a class of compounds that have demonstrated significant anti-inflammatory and antioxidant properties.[2][3][4] This structural characteristic provides a compelling rationale for investigating the potential secondary efficacy of this compound as an immunomodulatory agent.

This application note provides detailed protocols for a series of cell-based assays designed to evaluate the efficacy of this compound in modulating immune responses, with a particular focus on its potential to mitigate the excessive cytokine release characteristic of Cytokine Release Syndrome (CRS). CRS is a systemic inflammatory response that can be triggered by various factors, including certain immunotherapies, and is characterized by a rapid and massive release of pro-inflammatory cytokines.[5] The assays described herein will enable researchers to quantify the impact of this compound on cytokine production, immune cell activation, and overall inflammatory signaling pathways.

Key Experimental Assays

To comprehensively assess the immunomodulatory and anti-inflammatory potential of this compound, a tiered approach involving the following key cell-based assays is recommended:

  • Cytokine Release Assay: To directly measure the effect of this compound on the production and release of key pro-inflammatory and anti-inflammatory cytokines from human Peripheral Blood Mononuclear Cells (PBMCs).

  • NF-κB Reporter Assay: To investigate the impact of this compound on the NF-κB signaling pathway, a central regulator of inflammation and immune responses.

  • T-Cell Activation Assay: To determine the effect of this compound on the activation of T-lymphocytes, key players in the adaptive immune response and significant contributors to cytokine storms.

  • Macrophage Polarization Assay: To evaluate the influence of this compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables to facilitate easy comparison between different concentrations of this compound and control conditions.

Table 1: Effect of this compound on Cytokine Production in Activated PBMCs
Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)
Dexamethasone (1 µM)
Table 2: Modulation of NF-κB Signaling by this compound
Treatment GroupNF-κB Luciferase Activity (RLU)Cell Viability (%)
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)
Bay 11-7082 (10 µM)
Table 3: Impact of this compound on T-Cell Activation Markers
Treatment GroupCD25 Expression (% Positive Cells)CD69 Expression (% Positive Cells)
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)
Cyclosporin A (1 µg/mL)
Table 4: Influence of this compound on Macrophage Polarization
Treatment GroupM1 Marker (CD86) Expression (%)M2 Marker (CD206) Expression (%)
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)
IL-4 (20 ng/mL)

Experimental Protocols

Cytokine Release Assay

Objective: To quantify the effect of this compound on the release of pro- and anti-inflammatory cytokines from stimulated human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • 96-well cell culture plates

  • Multiplex cytokine immunoassay kit (e.g., Luminex-based)

Protocol:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and the positive control (Dexamethasone) in complete RPMI 1640 medium.

  • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Add 50 µL of a stimulating agent (e.g., PHA at 5 µg/mL or LPS at 100 ng/mL) to all wells except the unstimulated control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Analyze the supernatant for cytokine concentrations using a multiplex cytokine immunoassay according to the manufacturer's instructions.

NF-κB Reporter Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Bay 11-7082 (positive control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

  • Seed the HEK293T-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the positive control (Bay 11-7082) for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • In a parallel plate, assess cell viability to rule out any cytotoxic effects of the compound.

Mandatory Visualizations

G cluster_0 This compound Efficacy Evaluation Workflow PBMCs Isolate Human PBMCs Culture Culture PBMCs in 96-well plates PBMCs->Culture Treatment Treat with this compound (various concentrations) Culture->Treatment Stimulation Stimulate with PHA/LPS Treatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Analysis Analyze Cytokines (Multiplex Immunoassay) Supernatant->Analysis Data Data Analysis and Table Generation Analysis->Data

Caption: Experimental workflow for the Cytokine Release Assay.

G cluster_0 NF-κB Signaling Pathway and Point of this compound Intervention TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates This compound This compound This compound->IKK Inhibits?

Caption: Hypothesized intervention of this compound in the NF-κB signaling pathway.

References

Application Note & Protocol: Assessment of CRS400393 Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for evaluating the cytotoxic effects of the novel compound CRS400393 on mammalian cells. The protocols herein describe standard in vitro assays to quantify cell viability, necrosis, and apoptosis, enabling a thorough characterization of the compound's cellular impact.

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery and development process. It provides essential information regarding the potential of a compound to induce cell damage or death. This application note details a panel of assays to determine the cytotoxic profile of this compound in mammalian cell lines. The described methods include the colorimetric MTT assay for cell viability, the LDH release assay for necrosis, and the Annexin V/Propidium Iodide (PI) flow cytometry assay for the differentiation of apoptotic and necrotic cell populations.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic mechanism.

  • Cell Viability Assay (MTT): This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Necrosis Assay (LDH Release): Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells. Upon damage to the plasma membrane, a hallmark of necrosis, LDH is released into the cell culture supernatant. Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.[1][2]

  • Apoptosis and Necrosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

    • Annexin V: Binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[3]

    • Propidium Iodide (PI): A fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[3][4]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a mammalian cell line appropriate for the research question (e.g., HeLa, A549, Jurkat).

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability
  • Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS).

  • MTT Addition: Add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay for Necrosis
  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/PI Staining for Apoptosis and Necrosis
  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with PBS, and resuspend in 1X Annexin V binding buffer.

    • Suspension cells: Centrifuge the cells, wash with PBS, and resuspend in 1X Annexin V binding buffer.

  • Cell Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
198 ± 4.595 ± 5.192 ± 6.0
1085 ± 6.175 ± 5.960 ± 7.2
5050 ± 7.330 ± 6.515 ± 4.3
10020 ± 4.810 ± 3.25 ± 2.1

Data are presented as mean ± standard deviation.

Table 2: Necrosis (LDH Release Assay) after Treatment with this compound

This compound Conc. (µM)% LDH Release (24h)% LDH Release (48h)% LDH Release (72h)
0 (Control)5 ± 1.26 ± 1.57 ± 1.8
17 ± 1.88 ± 2.010 ± 2.5
1015 ± 3.225 ± 4.135 ± 5.0
5040 ± 5.560 ± 6.875 ± 7.1
10070 ± 8.185 ± 7.590 ± 6.9

Data are presented as mean ± standard deviation.

Table 3: Apoptosis and Necrosis (Annexin V/PI Assay) after 48h Treatment with this compound

This compound Conc. (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
0 (Control)95 ± 2.12 ± 0.51 ± 0.32 ± 0.6
1080 ± 3.510 ± 1.25 ± 0.85 ± 1.0
5030 ± 4.240 ± 3.820 ± 2.510 ± 1.5
1005 ± 1.515 ± 2.160 ± 5.520 ± 2.8

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding compound_prep 2. Compound Preparation cell_culture->compound_prep cell_treatment 3. Cell Treatment compound_prep->cell_treatment mtt_assay MTT Assay (Viability) cell_treatment->mtt_assay ldh_assay LDH Assay (Necrosis) cell_treatment->ldh_assay flow_assay Annexin V/PI Assay (Apoptosis/Necrosis) cell_treatment->flow_assay data_quant 4. Data Quantification mtt_assay->data_quant ldh_assay->data_quant flow_assay->data_quant data_interp 5. Interpretation data_quant->data_interp

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis and Necrosis Signaling Pathway

apoptosis_necrosis_pathway cluster_stimulus Stimulus cluster_cell Mammalian Cell cluster_apoptosis Apoptosis cluster_necrosis Necrosis cluster_detection Detection Method This compound This compound caspase_activation Caspase Activation This compound->caspase_activation Induces membrane_damage Plasma Membrane Damage This compound->membrane_damage Induces ps_externalization Phosphatidylserine Externalization caspase_activation->ps_externalization membrane_blebbing Membrane Blebbing ps_externalization->membrane_blebbing annexin_v Annexin V Staining ps_externalization->annexin_v ldh_release LDH Release membrane_damage->ldh_release pi_staining Propidium Iodide Staining membrane_damage->pi_staining cell_lysis Cell Lysis ldh_release->cell_lysis ldh_assay_node LDH Assay ldh_release->ldh_assay_node

References

Application Notes and Protocols for Generating CRS400393-Resistant Mutants for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS400393 is a potent antimycobacterial agent that targets the essential inner membrane transporter MmpL3.[1] MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial outer membrane, including the mycolic acid layer.[2][3] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. Understanding the mechanisms by which mycobacteria develop resistance to this compound is critical for anticipating clinical challenges and developing next-generation inhibitors. This document provides detailed protocols for the generation and characterization of this compound-resistant mutants, facilitating studies on its mechanism of action and resistance.

Principle

The generation of drug-resistant mutants in the laboratory typically involves exposing a large population of microorganisms to a selective pressure, in this case, the antimycobacterial agent this compound. Spontaneous mutations that confer resistance will allow a small subset of the population to survive and proliferate. By isolating and characterizing these resistant mutants, researchers can identify the genetic basis of resistance, which often points directly to the drug's target or related pathways. Common resistance mechanisms against MmpL3 inhibitors involve mutations within the mmpL3 gene itself, which alter the drug-binding site or the transporter's function.[4]

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
StrainDescriptionThis compound MIC (µg/mL)Fold Change in MIC
M. smegmatis mc²155 (WT)Wild-type, parental strain0.1-
This compound-R1Spontaneously resistant mutant 12.020
This compound-R2Spontaneously resistant mutant 24.040
This compound-R3Spontaneously resistant mutant 31.515
Table 2: Hypothetical Genotypic Characterization of this compound-Resistant Mutants
StrainmmpL3 MutationAmino Acid ChangePredicted Location in MmpL3
This compound-R1g.754A>CT252PTransmembrane Domain 5
This compound-R2c.1936G>TV646FPeriplasmic Loop 2
This compound-R3g.889C>TA297VTransmembrane Domain 6

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against Mycobacterium smegmatis mc²155 using a broth microdilution method.

Materials:

  • Mycobacterium smegmatis mc²155

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Culture M. smegmatis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.

  • Prepare Drug Dilutions: Perform a two-fold serial dilution of the this compound stock solution in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (broth only) and a vehicle control (broth with the highest concentration of DMSO used).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 48-72 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. smegmatis. Growth can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.

Protocol 2: Generation of Spontaneous this compound-Resistant Mutants

This protocol describes the selection of spontaneous mutants of M. smegmatis resistant to this compound on solid medium.

Materials:

  • Mid-log phase culture of M. smegmatis mc²155

  • Middlebrook 7H10 agar (B569324) supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • This compound stock solution

  • Sterile petri dishes and cell spreaders

Procedure:

  • Prepare Selective Plates: Prepare 7H10 agar plates containing this compound at a concentration of 2x, 4x, and 8x the predetermined MIC.

  • Prepare Inoculum: Grow M. smegmatis in 7H9 broth to late-log or early stationary phase. Concentrate the cells by centrifugation and resuspend the pellet in a small volume of fresh broth to achieve a high cell density (approximately 10⁹-10¹⁰ CFU/mL).

  • Plating: Plate 100-200 µL of the concentrated cell suspension onto each selective agar plate. Spread the inoculum evenly using a sterile spreader.

  • Incubation: Incubate the plates at 37°C for 3-7 days, or until colonies appear.

  • Isolate and Purify Mutants: Pick individual colonies that appear on the selective plates and streak them onto fresh selective agar plates to obtain pure isolates.

  • Confirm Resistance: Confirm the resistant phenotype of the purified isolates by re-determining the MIC of this compound as described in Protocol 1.

Protocol 3: Genotypic Characterization of Resistant Mutants by Whole-Genome Sequencing

This protocol provides a general workflow for identifying mutations in this compound-resistant mutants.

Materials:

  • Pure cultures of wild-type and resistant M. smegmatis strains

  • Genomic DNA extraction kit suitable for mycobacteria

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of the wild-type and each resistant mutant strain using a commercially available kit, following the manufacturer's instructions for Gram-positive bacteria.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted genomic DNA and perform whole-genome sequencing on an NGS platform according to the manufacturer's protocols.[5]

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the sequencing reads from each mutant and the wild-type strain to a reference M. smegmatis mc²155 genome.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutants compared to the wild-type strain.

    • Annotation: Annotate the identified variants to determine the affected genes and the resulting amino acid changes. Focus on non-synonymous mutations in the mmpL3 gene and other genes potentially involved in cell wall biosynthesis or drug efflux.

Protocol 4: Phenotypic Characterization of MmpL3 Inhibition

This protocol describes the analysis of TMM and TDM levels in response to this compound treatment, providing phenotypic evidence of MmpL3 inhibition.

Materials:

  • Mid-log phase cultures of M. smegmatis

  • This compound

  • ¹⁴C-acetic acid

  • Solvents for lipid extraction (chloroform, methanol)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Radiolabeling and Drug Treatment: Grow M. smegmatis in 7H9 broth to mid-log phase. Add ¹⁴C-acetic acid to the culture and divide it into two flasks. Treat one flask with this compound at a concentration of 1x or 2x the MIC, and the other with DMSO as a vehicle control. Incubate for a defined period (e.g., 4-6 hours).

  • Lipid Extraction: Harvest the cells by centrifugation. Extract the total lipids from the cell pellets using a mixture of chloroform (B151607) and methanol.

  • TLC Analysis: Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the TLC plate using an appropriate solvent system to separate TMM and TDM.

  • Detection and Quantification: Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids. Quantify the intensity of the spots corresponding to TMM and TDM. An accumulation of TMM and a reduction in TDM in the this compound-treated sample compared to the control is indicative of MmpL3 inhibition.

Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Pks13->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Translocation This compound This compound This compound->MmpL3 Inhibition Mycolic_Acid_Processing Mycolic Acid Processing & TDM Synthesis TMM_periplasm->Mycolic_Acid_Processing Cell_Wall Cell Wall Assembly Mycolic_Acid_Processing->Cell_Wall

Caption: MmpL3-mediated transport of trehalose monomycolate (TMM) and inhibition by this compound.

Experimental_Workflow start Start with wild-type Mycobacterium smegmatis mic_det Determine MIC of this compound (Protocol 1) start->mic_det gen_mut Generate spontaneous resistant mutants on this compound-containing agar (Protocol 2) mic_det->gen_mut isolate Isolate and purify resistant colonies gen_mut->isolate confirm_res Confirm resistance by re-determining MIC isolate->confirm_res wgs Whole-Genome Sequencing (Protocol 3) confirm_res->wgs phenotype Phenotypic Characterization (TMM/TDM Analysis) (Protocol 4) confirm_res->phenotype analysis Bioinformatic analysis to identify mutations (e.g., in mmpL3) wgs->analysis end Mechanism of resistance elucidated phenotype->end analysis->end

Caption: Workflow for generating and characterizing this compound-resistant mutants.

References

Troubleshooting & Optimization

Troubleshooting CRS400393 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CRS400393

This technical support center provides troubleshooting guides, FAQs, and experimental protocols to assist researchers in overcoming challenges with the aqueous insolubility of this compound.

Properties of this compound

This compound is a potent, mycobacteria-specific antimycobacterial agent that targets MmpL3, a mycobacterial mycolic acid transporter.[1]

PropertyValue
Chemical Formula C19H21F3N2O2S[1]
Molecular Weight 398.44 g/mol [1]
IUPAC Name 5-Methyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)bicyclo[3.3.1]nonane-1-carboxamide[1]
Appearance White to off-white powder
Storage Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C[1]

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents. Note that these are typical values and may vary slightly between batches.

SolventSolubility (at 25°C)Notes
DMSO ≥ 50 mg/mL (≥ 125 mM)Recommended for initial stock solution preparation.[2][3][4][5]
Ethanol (B145695) (100%) ~10 mg/mL (~25 mM)Can be used as a co-solvent.
Methanol ~5 mg/mL (~12.5 mM)Lower solubility compared to DMSO and Ethanol.
PBS (pH 7.4) < 0.1 mg/mL (< 0.25 mM)Practically insoluble in aqueous buffers.
Water < 0.01 mg/mL (< 0.025 mM)Insoluble.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

A1: This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution may be too low to maintain the solubility of this compound. To resolve this, you can try several approaches:

  • Increase the final concentration of the co-solvent: Ensure the final DMSO concentration in your aqueous solution is sufficient to keep this compound dissolved. A final concentration of 0.5% to 1% DMSO is often tolerated by many cell lines.

  • Use a different co-solvent: Ethanol can sometimes be a better co-solvent for dilution into aqueous media.

  • Employ surfactants or cyclodextrins: These can help to increase the aqueous solubility of your compound.[6]

  • Perform a serial dilution: Instead of a single large dilution, try a stepwise dilution, ensuring the compound does not precipitate at each step.

Q2: What is the best way to prepare a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (B87167) (DMSO).[2][3][4][5] You can dissolve the compound in DMSO to a concentration of 50 mg/mL (or higher, if needed). Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution at -20°C for long-term stability.[1]

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: No, this compound is practically insoluble in aqueous buffers.[6] Direct dissolution in PBS or other aqueous media will result in an inhomogeneous suspension and inaccurate compound concentration in your experiments.

Q4: How can I determine the maximum tolerated concentration of DMSO in my cell-based assay?

A4: It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect your experimental model. Typically, this involves treating your cells or organism with the same concentrations of DMSO that will be used to deliver this compound and observing for any effects on viability, growth, or other relevant parameters. For most cell lines, DMSO concentrations up to 1% are generally considered safe, but this should be verified experimentally.

Troubleshooting Guide for Aqueous Insolubility

This guide provides a systematic approach to address the insolubility of this compound in aqueous media.

Initial Assessment
  • Confirm Complete Dissolution of Stock Solution: Before diluting into aqueous media, ensure that your this compound is fully dissolved in your organic stock solvent (e.g., DMSO). Visually inspect the solution for any solid particles. If necessary, gently warm the solution or sonicate to aid dissolution.

  • Check for Precipitation Upon Dilution: When diluting the stock solution into your aqueous buffer, observe the solution carefully for any signs of precipitation (e.g., cloudiness, formation of solid particles).

Troubleshooting Strategies

If precipitation occurs, consider the following strategies, starting with the simplest:

  • Co-Solvent Optimization:

    • Increase DMSO Concentration: The most straightforward approach is to increase the final concentration of DMSO in your aqueous solution. Determine the maximum tolerable DMSO concentration for your experimental system and adjust your dilution accordingly.

    • Try Alternative Co-solvents: Prepare a stock solution in 100% ethanol and dilute it into your aqueous buffer.

  • pH Adjustment:

    • The solubility of some compounds can be influenced by pH. While the structure of this compound does not suggest a strong pH-dependent solubility, this can be tested. Prepare small test dilutions in buffers with different pH values (e.g., pH 5.0, 7.4, and 8.5) to see if solubility improves.

  • Use of Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) to improve solubility. Prepare your aqueous buffer with the surfactant before adding the this compound stock solution.

    • Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6] Beta-cyclodextrins or their derivatives (e.g., HP-β-CD) are commonly used.

Troubleshooting Workflow Diagram

G start Start: this compound Precipitation in Aqueous Media stock_check Is stock solution (in DMSO) completely dissolved? start->stock_check dissolve_stock Action: Gently warm or sonicate stock solution until clear. stock_check->dissolve_stock No dilution_precipitate Does precipitation occur upon dilution into aqueous buffer? stock_check->dilution_precipitate Yes dissolve_stock->stock_check increase_dmso Strategy 1: Increase final DMSO concentration (e.g., to 0.5-1%). Is this successful? dilution_precipitate->increase_dmso Yes success Success: Proceed with experiment. dilution_precipitate->success No use_surfactant Strategy 2: Add a surfactant (e.g., 0.1% Tween® 80) to the buffer. Is this successful? increase_dmso->use_surfactant No increase_dmso->success Yes use_cyclodextrin Strategy 3: Use a cyclodextrin (e.g., HP-β-CD) in the buffer. Is this successful? use_surfactant->use_cyclodextrin No use_surfactant->success Yes use_cyclodextrin->success Yes fail Contact Technical Support for further assistance. use_cyclodextrin->fail No

Caption: Troubleshooting workflow for this compound insolubility.

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out 19.92 mg of this compound powder.

  • Add Solvent: Add 1.0 mL of high-purity DMSO to the vial containing the compound.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes until all solid particles are dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Dilution into Aqueous Media using a Co-Solvent

This protocol aims for a final concentration of 50 µM this compound in a final DMSO concentration of 0.5%.

  • Prepare Intermediate Dilution: Dilute the 50 mM stock solution 1:10 in DMSO to create a 5 mM intermediate stock. (e.g., 10 µL of 50 mM stock + 90 µL of DMSO).

  • Prepare Final Solution: Add 10 µL of the 5 mM intermediate stock to 990 µL of your desired aqueous buffer (e.g., PBS or cell culture medium). This results in a 1:100 dilution.

  • Mix Thoroughly: Immediately after adding the intermediate stock to the aqueous buffer, vortex the solution gently or invert the tube several times to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.

Hypothetical MmpL3 Signaling Pathway

This compound targets the MmpL3 transporter in mycobacteria, which is essential for transporting mycolic acids to the cell wall. Inhibiting this transporter disrupts cell wall synthesis, leading to bacterial death.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall FAS1 Fatty Acid Synthase I (FAS-I) TMM Trehalose Monomycolate (TMM) FAS1->TMM Mycolic Acid Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Ag85 Antigen 85 Complex MmpL3->Ag85 TMM Flipping TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolyl-Transfer CW Mycolyl-Arabinogalactan-Peptidoglycan (Cell Wall Core) Ag85->CW Mycolyl-Transfer This compound This compound This compound->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 pathway by this compound.

References

Technical Support Center: Optimizing CRS400393 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CRS400393 in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific antimycobacterial agent that targets the essential mycobacterial membrane protein Large 3 (MmpL3).[1][2] MmpL3 is a transporter protein responsible for exporting trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial cell wall, across the inner membrane.[3] By inhibiting MmpL3, this compound disrupts the formation of the mycobacterial outer membrane, leading to cell death.[3]

Q2: What is the recommended starting concentration range for in vitro experiments with this compound?

The optimal concentration of this compound will depend on the specific mycobacterial species and the assay being performed. Based on available data, Minimum Inhibitory Concentrations (MICs) range from ≤0.03 to 0.5 µg/mL for nontuberculous mycobacteria (NTM) and are also potent against Mycobacterium tuberculosis.[1] For initial experiments, it is advisable to perform a dose-response study starting from concentrations below the reported MIC and extending to several-fold above it.

Q3: Is this compound cytotoxic to mammalian cells?

Q4: How should I prepare a stock solution of this compound?

Information from suppliers indicates that this compound is soluble in DMSO. For in vitro experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity. For a macrophage infection model, this compound has been formulated in a solution of complete RPMI medium with 0.29% PEG400 and 0.71% Kolliphor EL.[4]

Troubleshooting Guides

Issue 1: Inconsistent or No Activity of this compound in Mycobacterial Cultures
  • Potential Cause 1: Sub-optimal Concentration.

    • Solution: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific mycobacterial strain. A 2-fold serial dilution series around the expected MIC is recommended.

  • Potential Cause 2: Compound Precipitation.

    • Solution: Visually inspect your working solutions and final assay medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or adjusting the final solvent concentration. Ensure thorough mixing after diluting the DMSO stock into your aqueous assay medium.

  • Potential Cause 3: High Protein Binding.

    • Solution: The presence of high concentrations of proteins, such as albumin in the culture medium (e.g., 7H9 medium), can lead to increased protein binding of the compound, reducing its effective free concentration.[4] If you observe a significant decrease in potency in protein-rich media, you may need to use higher concentrations of this compound. It is advisable to determine the MIC in the specific medium used for your experiments.

Issue 2: Observed Cytotoxicity in Host Cells (in co-culture or infection models)
  • Potential Cause 1: this compound concentration is too high.

    • Solution: Determine the 50% cytotoxic concentration (CC50) of this compound on your host cells. This will allow you to calculate a selectivity index (SI = CC50 / MIC) and choose a concentration that is effective against the mycobacteria while minimizing harm to the host cells.

  • Potential Cause 2: Solvent (DMSO) toxicity.

    • Solution: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent on your cells.

Quantitative Data Summary

ParameterValueCell Line / Mycobacterial SpeciesReference
MIC ≤0.03 - 0.5 µg/mLNontuberculous Mycobacteria (NTM), including M. abscessus isolates[1]
MIC Range 0.015 – 0.12 µg/mLM. abscessus clinical isolates from CF patients[4]
Cytotoxicity (CC50) Data not availableMammalian cell lines-
Solubility Soluble in DMSO-Supplier Data

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Perform a 2-fold serial dilution in mycobacterial growth medium (e.g., Mueller-Hinton broth or 7H9 broth) in a 96-well plate.

  • Bacterial Inoculum: Prepare a suspension of the mycobacterial strain to be tested and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Inoculate the wells of the 96-well plate containing the serially diluted this compound. Include a positive control (bacteria with no drug) and a negative control (medium only). Seal the plate and incubate at the appropriate temperature and duration for the specific mycobacterial species.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Seed a mammalian cell line (e.g., THP-1, A549) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a period relevant to your infection model (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the viability against the log of the compound concentration.

Protocol 3: Intracellular Mycobacterial Growth Inhibition Assay in Macrophages
  • Macrophage Differentiation: Differentiate a monocyte cell line (e.g., THP-1) into macrophages using PMA. Seed the differentiated macrophages in a 96-well plate.

  • Infection: Infect the macrophages with a suspension of mycobacteria (e.g., M. abscessus) at a multiplicity of infection (MOI) of 1:1 for 2 hours.

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove extracellular bacteria. You can also add an antibiotic like gentamicin (B1671437) for a short period to kill any remaining extracellular bacteria.[4]

  • Treatment: Add fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the infected and treated cells for a desired period (e.g., 3 days).

  • Lysis and Plating: Lyse the macrophages with a gentle detergent (e.g., 0.1% saponin) to release the intracellular bacteria. Serially dilute the lysate and plate on appropriate agar (B569324) plates (e.g., 7H10 agar) to enumerate the colony-forming units (CFUs).

  • Data Analysis: Compare the CFU counts from this compound-treated wells to the vehicle control to determine the extent of intracellular growth inhibition.

Visualizations

CRS400393_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall cluster_inner_membrane Inner Membrane Mycolic Acids Mycolic Acids Arabinogalactan Arabinogalactan Peptidoglycan Peptidoglycan MmpL3 MmpL3 TMM_Periplasm TMM (Periplasm) MmpL3->TMM_Periplasm TMM_Cytoplasm Trehalose Monomycolate (TMM) (Cytoplasm) TMM_Cytoplasm->MmpL3 Transport TMM_Periplasm->Mycolic Acids Incorporation This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound via inhibition of MmpL3-mediated TMM transport.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock in DMSO Serial_Dilution Serial Dilution in Assay Medium Stock_Solution->Serial_Dilution MIC_Assay MIC Assay (Mycobacteria) Serial_Dilution->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Serial_Dilution->Cytotoxicity_Assay Infection_Assay Intracellular Infection Assay Serial_Dilution->Infection_Assay MIC_Value Determine MIC MIC_Assay->MIC_Value CC50_Value Determine CC50 Cytotoxicity_Assay->CC50_Value CFU_Count Enumerate CFU Infection_Assay->CFU_Count Selectivity_Index Calculate Selectivity Index (CC50/MIC) MIC_Value->Selectivity_Index CC50_Value->Selectivity_Index

Caption: General experimental workflow for in vitro evaluation of this compound.

troubleshooting_logic Start Inconsistent Results? Check_Concentration Is concentration optimized? Start->Check_Concentration Perform_Dose_Response Perform dose-response (MIC/CC50) Check_Concentration->Perform_Dose_Response No Check_Solubility Is compound dissolved? Check_Concentration->Check_Solubility Yes Perform_Dose_Response->Check_Solubility Prepare_Fresh Prepare fresh stock and visually inspect Check_Solubility->Prepare_Fresh No Check_Controls Are controls behaving as expected? Check_Solubility->Check_Controls Yes Prepare_Fresh->Check_Controls Review_Protocol Review assay protocol and execution Check_Controls->Review_Protocol No End Optimized Experiment Check_Controls->End Yes Review_Protocol->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

How to address inconsistent results in CRS400393 MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results encountered during Minimum Inhibitory Concentration (MIC) assays of the novel compound CRS400393.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay?

A1: A Minimum Inhibitory Concentration (MIC) assay is a laboratory test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] It is a gold standard for assessing the susceptibility of a bacterial strain to a specific compound.[1][2]

Q2: Why are my MIC results for this compound inconsistent across different experiments?

A2: Inconsistent MIC values for a new compound like this compound can arise from several factors. Key sources of variability include the lack of a standardized protocol, minor deviations in methodology, and the intrinsic properties of the compound itself.[4] Areas to investigate include media preparation, compound solubility, inoculum preparation, and incubation conditions.[5]

Q3: What are "skipped wells" and how should I interpret them?

A3: "Skipped wells" occur when a well with a higher concentration of the antimicrobial agent shows bacterial growth, while a well with a lower concentration does not. This phenomenon can be caused by contamination, pipetting errors, or compound precipitation at higher concentrations.[4] If you observe skipped wells, it is recommended to repeat the assay with careful attention to aseptic technique and pipetting accuracy.[4]

Q4: How do I interpret faint or partial growth in the wells?

A4: Ambiguous results like faint or partial growth require a standardized interpretation method. It is crucial to establish clear endpoint criteria before starting the assay and apply them consistently.[4] For some antimicrobial agents, specific reading rules are applied, such as inhibiting ≥80% of growth compared to the control.[4] Using a microplate reader can provide more objective measurements of bacterial growth.

Troubleshooting Guide

Issue 1: High Variability in MIC Values for this compound
  • Potential Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize Media: Use a single, high-quality lot of Cation-Adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments. If preparing media in-house, adhere strictly to the formulation protocol and verify the pH of each batch (recommended pH 7.2-7.4).[4]

    • Consistent Inoculum: Ensure the bacterial inoculum is standardized to approximately 5 x 10^5 CFU/mL for each experiment.[2][6] An incorrect inoculum size can lead to falsely susceptible or resistant results.[6]

    • Controlled Incubation: Maintain a consistent incubation temperature (35 ± 2°C) and duration (16-20 hours) in ambient air.[4]

Issue 2: this compound Appears to Precipitate in the Microtiter Plate
  • Potential Cause: Poor solubility of this compound in the assay medium. Compound precipitation removes the active agent from the solution, leading to inaccurate and artificially high MIC values.[5]

  • Troubleshooting Steps:

    • Solubility Test: Before the assay, perform a solubility test by mixing the dissolved this compound with the broth to observe for any precipitation.[5]

    • Solvent Control: Always include a solvent control (the solvent used to dissolve this compound, e.g., DMSO) to ensure it does not affect bacterial growth.[4]

    • Explore Formulation Strategies: For compounds with very poor solubility, consider using surfactants, cyclodextrins, or lipid-based formulations to improve solubilization.[4]

    • Consider Alternative Methods: If broth microdilution proves problematic due to solubility, the agar (B569324) dilution method may be a suitable alternative.[4][7]

Experimental Protocols & Data Presentation

Table 1: Key Parameters for Broth Microdilution MIC Assay
ParameterRecommended Value
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Density ~5 x 10^5 CFU/mL
Incubation Temperature 35 ± 2°C
Incubation Time 16-20 hours
Interpretation Lowest concentration with no visible growth
Broth Microdilution Protocol for this compound
  • Prepare Reagents:

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • This compound Stock Solution: Prepare a stock solution (e.g., in DMSO) at a concentration 100x the highest desired final concentration.

  • Prepare Microtiter Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the 2x highest concentration of this compound to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum suspension standardized to ~1 x 10^6 CFU/mL.

    • Add 50 µL of the standardized inoculum to wells in columns 1-11. This results in a final inoculum concentration of ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results:

    • Visually inspect the plate or use a microplate reader to determine bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

    • The growth control (Column 11) should show clear turbidity, and the sterility control (Column 12) should show no growth.

Visualizations

G cluster_0 Troubleshooting Inconsistent MIC Results A Inconsistent MIC Results Observed B Check for Compound Precipitation A->B C Review Experimental Protocol A->C D Precipitate Observed? B->D E Protocol Deviations? C->E D->C No F Modify Formulation or Assay Method D->F Yes E->B No G Standardize Protocol Execution E->G Yes H Repeat Assay F->H G->H

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_1 Broth Microdilution MIC Assay Workflow A Prepare Reagents (Media, this compound) B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (16-20h at 35°C) D->E F Read and Interpret Results E->F

Caption: Experimental workflow for a broth microdilution MIC assay.

References

Technical Support Center: Mitigating Potential Off-Target Effects of CRS400393 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for identifying, validating, and mitigating potential off-target effects of CRS400393 in mammalian cellular models. Given that this compound targets the mycobacterial-specific protein MmpL3, significant off-target effects in mammalian systems are not anticipated. However, rigorous validation is essential for any novel compound being evaluated in a new biological context.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known specificity?

This compound is a potent antimycobacterial agent that specifically targets MmpL3, a mycobacterial mycolic acid transporter.[1] MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of Mycobacterium tuberculosis. Functional orthologs of MmpL3 are not found in mammalian cells, suggesting a high degree of target specificity.

Q2: If this compound is specific to a mycobacterial target, why should I be concerned about off-target effects in mammalian cells?

While the primary target of this compound is absent in mammalian cells, it is crucial to evaluate for off-target effects for several reasons:

  • Novelty of the Compound: As with any new chemical entity, unforeseen interactions with structurally unrelated proteins can occur.

  • Compound Properties: At higher concentrations, small molecules can exhibit non-specific effects, including cytotoxicity or interference with cellular assays.

  • Rigorous Drug Development: A thorough understanding of a compound's activity in mammalian systems is a critical component of preclinical assessment.

Q3: What are the initial signs of potential off-target effects in my cell-based assays?

Common indicators that you may be observing off-target effects include:

  • High Cytotoxicity: Significant cell death at concentrations close to the intended effective range against mycobacteria (if conducting co-culture experiments).

  • Inconsistent Phenotypes: Discrepancies in cellular responses across different mammalian cell lines.

  • Lack of Dose-Response Relationship: A flat or unusual dose-response curve for an observed phenotype.

  • Phenotype Unrelated to Known Pathways: Observing a cellular effect that cannot be rationalized based on known signaling pathways.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed after treatment with this compound.
Potential Cause Troubleshooting Steps Expected Outcome
Inhibitor concentration is too high. Perform a dose-response curve to determine the cytotoxic concentration (CC50). Start with a wide range of concentrations.Identification of a non-toxic working concentration range.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.No significant cytotoxicity in the solvent-only control.
Cell line is particularly sensitive. Test this compound in multiple cell lines with different origins to assess for cell-line specific toxicity.Determination if the cytotoxicity is a general or cell-line specific effect.
Compound degradation or impurity. Purchase the inhibitor from a reputable source. If possible, verify its purity and integrity.Consistent results with a new, high-purity batch of the compound.
Issue 2: Inconsistent or unexpected experimental results.
Potential Cause Troubleshooting Steps Expected Outcome
Off-target effects. 1. Perform orthogonal validation using a structurally unrelated MmpL3 inhibitor (if available and tested in mammalian cells). 2. Conduct unbiased proteome-wide profiling (e.g., thermal proteome profiling or chemical proteomics) to identify potential off-target binders.Identification of any unintended molecular targets.
Activation of compensatory signaling pathways. Use Western blotting or other protein analysis techniques to probe for the activation of known stress-response or compensatory pathways.A clearer understanding of the cellular response to this compound.
Compound instability in culture medium. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.Ensures that the observed effects are due to the intact compound.
Cell line-specific effects. Test this compound in multiple cell lines to determine if the unexpected effects are consistent.Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound

Objective: To determine the concentration of this compound that reduces cell viability by 50%.

Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HEK293T, HepG2, A549) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.

  • Treatment: Remove the old medium from the cells and add the diluted compound or vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the CC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To assess if this compound interacts with any proteins in the mammalian cell lysate.

Methodology:

  • Cell Culture and Treatment: Culture mammalian cells to a high density. Treat the cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of an inhibitor is expected to stabilize its target protein, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of specific proteins of interest remaining in the soluble fraction using Western blot or other protein detection methods. For an unbiased approach, the entire proteome can be analyzed using mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Phenotypic Analysis cluster_2 Off-Target Investigation A Determine Cytotoxic Concentration (CC50) in Mammalian Cells B Establish Non-Toxic Working Concentration A->B C Perform Primary Cellular Assay (at non-toxic concentration) B->C D Unexpected Phenotype Observed? C->D E Orthogonal Validation (structurally different compound) D->E Yes F Proteome-Wide Profiling (e.g., CETSA, Chemoproteomics) D->F Yes I Proceed with On-Target Hypothesis (in co-culture models) D->I No G Identify Potential Off-Targets E->G F->G H Validate Off-Targets (e.g., siRNA, overexpression) G->H

Caption: A workflow for investigating potential off-target effects of this compound.

logical_relationship A This compound B Mycobacterial MmpL3 A->B On-Target E Mammalian Cells (No MmpL3 Ortholog) A->E C Inhibition of Mycolic Acid Transport B->C D Antimycobacterial Activity C->D F Potential Off-Target Proteins E->F Potential Interaction G Unintended Cellular Phenotype/Toxicity F->G

Caption: On-target vs. potential off-target effects of this compound.

References

Improving the reproducibility of CRS400393 experiments

Author: BenchChem Technical Support Team. Date: December 2025

No public information is available for "CRS400393." To provide accurate and helpful troubleshooting guides, detailed experimental protocols, and relevant data visualizations, please provide more information regarding the nature of this compound and the associated experiments.

For example, please specify:

  • What is this compound? (e.g., a small molecule inhibitor, a cell line, a genetic construct, a specific protein, etc.)

  • What is the biological context of the experiments? (e.g., cancer, neuroscience, immunology, etc.)

  • What are the key experiments being performed? (e.g., cell viability assays, western blotting, qPCR, animal models, etc.)

  • What are the known or suspected signaling pathways involved?

  • Are there any existing protocols or data that can be shared?

Once this information is provided, this technical support center can be populated with the following sections to enhance the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section will address common questions that researchers may have about the experimental protocols and interpretation of results related to this compound.

Troubleshooting Guides

This section will provide a question-and-answer format to directly address specific issues users might encounter during their experiments.

Example Troubleshooting Scenario (Hypothetical):

  • Issue: Inconsistent results in the cell viability assay when treating with this compound.

  • Possible Causes & Solutions:

    • Reagent Instability: How was this compound reconstituted and stored? Provide recommended solvent and storage conditions.

    • Cell Seeding Density: Was the cell seeding density consistent across all wells and experiments? Provide a detailed protocol for cell plating.

    • Assay Timing: At what time point post-treatment was the viability assessed? Include a time-course experiment to determine the optimal endpoint.

Experimental Protocols

This section will provide detailed, step-by-step methodologies for the key experiments involving this compound.

Quantitative Data Summary

This section will feature clearly structured tables to summarize and compare quantitative data from various experiments.

Visualized Pathways and Workflows

This section will contain diagrams created using the DOT language to illustrate signaling pathways, experimental workflows, and other logical relationships.

Example Experimental Workflow Diagram (Hypothetical):

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay a Seed cells in 96-well plate b Incubate for 24 hours a->b d Add this compound to cells b->d c Prepare this compound serial dilutions c->d e Incubate for 48 hours d->e f Add viability reagent (e.g., MTT) e->f g Read absorbance at 570 nm f->g

Hypothetical workflow for a cell viability assay using this compound.

Technical Support Center: Troubleshooting CRS400393 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers observing low efficacy of CRS400393 in their in vitro models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing lower than expected potency in my in vitro mycobacterial growth inhibition assay?

Several factors can contribute to reduced efficacy of this compound. These can be broadly categorized into issues related to the compound itself, the experimental setup, or the specifics of the in vitro model being used. A systematic approach to troubleshooting is recommended to identify the root cause.

Troubleshooting Guide: Low Efficacy of this compound

This guide will walk you through potential causes and solutions for the low efficacy of this compound in your in vitro experiments.

Compound Integrity and Handling

Issues with the compound's storage, handling, and preparation are a common source of experimental variability.

Potential Causes and Solutions

Potential Cause Recommended Troubleshooting Step
Compound Degradation Verify the storage conditions of your this compound stock. It should be stored at -20°C for long-term storage and protected from light.[1]
Incorrect Concentration Confirm the molecular weight used for stock solution calculations.[1] Re-measure the concentration of your stock solution using a suitable analytical method.
Solubility Issues This compound is a hydrophobic molecule.[2] Ensure it is fully dissolved in a suitable solvent, such as DMSO, before diluting into your assay medium. Visually inspect for any precipitation after dilution.
Adsorption to Plastics Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or pre-treating plates with a blocking agent.
Experimental Assay Setup

The specifics of your in vitro assay protocol can significantly impact the observed efficacy of this compound.

Potential Causes and Solutions

Potential Cause Recommended Troubleshooting Step
Inappropriate Assay Medium Ensure the use of appropriate mycobacterial culture medium, such as Middlebrook 7H9 broth supplemented with OADC or ADC.[1] Some medium components can interfere with compound activity.
Suboptimal Inoculum Density A high inoculum of mycobacteria can lead to an artificially high Minimum Inhibitory Concentration (MIC).[3] Standardize your inoculum preparation to a consistent density (e.g., using McFarland standards).
Incorrect Incubation Time For MIC assays with M. tuberculosis, a typical incubation period is 5-7 days before adding a viability indicator like resazurin (B115843).[1]
Assay Readout Interference If using a colorimetric or fluorometric readout (e.g., Resazurin Microtiter Assay - REMA), this compound could potentially interfere with the dye. Run a control with the compound in cell-free medium to check for interference.[3]
In Vitro Model and Target-Specific Considerations

The biological context of your in vitro model is crucial for the activity of a targeted agent like this compound.

Potential Causes and Solutions

Potential Cause Recommended Troubleshooting Step
Target Not Present or Expressed This compound targets the MmpL3 transporter, which is specific to mycobacteria.[1] Ensure your in vitro model utilizes a mycobacterial species that expresses MmpL3.
Low Cell Permeability The compound may not be efficiently crossing the mycobacterial cell wall to reach its target. Consider evaluating the cell permeability of this compound in your specific model.
Efflux Pump Activity The mycobacterial strain used may express efflux pumps that actively remove this compound from the cell. This can be investigated using efflux pump inhibitors.
Indirect Mechanism of Action Some MmpL3 inhibitors have been shown to also disrupt the proton motive force (PMF) of the mycobacterial membrane.[4][5] The observed efficacy could be a combination of direct MmpL3 inhibition and indirect effects on PMF.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard methods for determining the MIC of compounds against Mycobacterium tuberculosis.[1][3]

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microplate, perform a two-fold serial dilution of this compound in 7H9 broth.

  • Inoculation and Incubation:

    • Add the prepared mycobacterial inoculum to each well containing the serially diluted compound.

    • Include appropriate controls: positive control (bacteria, no drug), negative control (media only), and solvent control (bacteria with the highest concentration of DMSO used).

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Resazurin Addition and Readout:

    • Add a solution of resazurin (e.g., 0.01% w/v) to each well.

    • Incubate for an additional 16-24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_cell Mycobacterium cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursors Mycolic Acid Precursors (TMM) MmpL3 MmpL3 Transporter Mycolic_Acid_Precursors->MmpL3 Transport Cell_Wall_Synthesis Cell Wall Synthesis MmpL3->Cell_Wall_Synthesis Translocation This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound targeting the MmpL3 transporter.

Troubleshooting Workflow

Start Low Efficacy of this compound Observed Compound_Check Check Compound Integrity (Storage, Solubility, Concentration) Start->Compound_Check Assay_Check Review Assay Setup (Medium, Inoculum, Incubation) Compound_Check->Assay_Check Compound OK Unresolved Issue Persists - Further Investigation Compound_Check->Unresolved Issue Found Model_Check Evaluate In Vitro Model (Target Expression, Permeability) Assay_Check->Model_Check Assay OK Assay_Check->Unresolved Issue Found Resolved Efficacy Improved Model_Check->Resolved Issue Identified & Corrected Model_Check->Unresolved No Obvious Issue

Caption: A systematic workflow for troubleshooting low this compound efficacy.

References

Strategies to reduce CRS400393 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of CRS400393 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the expected activity of this compound over time in my long-term cell culture experiments. What could be the cause?

A2: A time-dependent loss of activity for this compound is likely indicative of compound instability in the cell culture medium. Several factors can contribute to this, including chemical degradation due to components in the media (e.g., hydrolysis, oxidation), temperature, pH, or light exposure. It is crucial to determine the stability of the compound under your specific experimental conditions.

Q2: How can I determine if this compound is degrading in my experimental setup?

A2: The most direct method to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. This involves incubating this compound in your experimental medium (e.g., cell culture media with and without cells) and analyzing samples at different time points. A decrease in the peak area of the parent this compound compound and the appearance of new peaks would indicate degradation[3].

Q3: What are the common chemical degradation pathways for a small molecule like this compound?

A3: Small organic molecules are primarily susceptible to three main degradation pathways:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. This is often catalyzed by acidic or basic conditions. Functional groups like esters and amides are particularly susceptible[4].

  • Oxidation: Degradation through reaction with oxygen, which can be initiated by light, heat, or the presence of metal ions[4].

  • Photolysis: Degradation caused by exposure to light, particularly UV light[4].

Q4: How should I prepare and store this compound stock solutions to maximize stability?

A4: For long-term storage, this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions should be prepared in a suitable, anhydrous solvent such as DMSO. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation[3][5]. Store stock solution aliquots at -80°C.

Q5: I see a precipitate forming when I add my this compound stock solution to the aqueous culture medium. What should I do?

A5: Precipitation, or "crashing out," is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous medium[6]. To address this, you can try the following:

  • Decrease the final concentration of this compound.

  • Perform a serial dilution in pre-warmed (37°C) culture medium.

  • Add the compound dropwise while gently vortexing the medium[6].

  • Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation[5].

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound.

  • Question: My dose-response curves for this compound are variable between experiments, or the IC50 value is higher than expected. Could this be a stability issue?

  • Answer: Yes, inconsistent potency is a classic sign of compound instability. If this compound degrades in the culture medium during the experiment, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 and poor reproducibility[5].

Potential Cause Explanation Recommended Solution
Compound Degradation The compound is breaking down in the culture medium over the course of the experiment.Perform a stability study of this compound in the medium using HPLC or LC-MS to quantify the remaining compound over time. If degradation is confirmed, consider more frequent media changes with freshly added compound.
Freeze-Thaw Cycles Repeated freezing and thawing of the stock solution can lead to degradation or concentration changes due to solvent evaporation or water absorption by DMSO[3].Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.
Interaction with Media Components Components in the serum or medium may be actively degrading the compound.Test the stability of this compound in a simpler, serum-free medium or buffered solution (like PBS) to see if stability improves.

Issue 2: Increased cytotoxicity or unexpected cell morphology changes in long-term experiments.

  • Question: I'm observing increased cell death or unusual morphology in my long-term cultures with this compound that is not seen in short-term experiments. Why might this be happening?

  • Answer: This could be due to the formation of a toxic degradation product of this compound over time.

Potential Cause Explanation Recommended Solution
Formation of a Toxic Degradant A breakdown product of this compound may have cytotoxic effects that are not present with the parent compound.Analyze the medium from long-term cultures using LC-MS to identify potential degradation products. Test the cytotoxicity of the medium that has been pre-incubated with this compound for an extended period.
Compound Precipitation Over time, the compound may be precipitating out of solution and forming aggregates that can be harmful to cells.Visually inspect the culture medium for any signs of precipitation after adding the compound and over the course of the experiment. Perform a solubility test to determine the maximum soluble concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are designed to intentionally stress the compound to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods[7][8][9].

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions: Expose the this compound solution to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in a dark oven.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) or a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of this compound remaining and to profile the degradation products.

Stress Condition Typical Reagent/Setup Incubation Temperature Incubation Time
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalDark Oven60°C24 hours
PhotolyticPhotostability ChamberRoom Temperature24 hours
Protocol 2: Stability of this compound in Cell Culture Medium

Objective: To assess the stability of this compound under typical cell culture conditions.

Methodology:

  • Preparation: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).

  • Incubation:

    • Spike this compound into the pre-warmed (37°C) cell culture medium to a final working concentration (e.g., 10 µM).

    • Incubate the medium in a sterile container at 37°C in a 5% CO₂ incubator.

  • Time-Course Sampling:

    • Take aliquots of the medium at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

    • Immediately after collection, stop any potential enzymatic degradation by adding an equal volume of cold acetonitrile or methanol (B129727) to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • Analysis:

    • Analyze the supernatant from each time point by HPLC or LC-MS to quantify the concentration of the remaining this compound.

    • Plot the percentage of this compound remaining versus time to determine its stability profile.

Time Point (hours) Incubation Conditions Sample Processing Analytical Method
037°C, 5% CO₂Protein PrecipitationHPLC or LC-MS
237°C, 5% CO₂Protein PrecipitationHPLC or LC-MS
637°C, 5% CO₂Protein PrecipitationHPLC or LC-MS
1237°C, 5% CO₂Protein PrecipitationHPLC or LC-MS
2437°C, 5% CO₂Protein PrecipitationHPLC or LC-MS
4837°C, 5% CO₂Protein PrecipitationHPLC or LC-MS

Visualizations

G cluster_0 This compound Stability Assessment Workflow A Prepare this compound Stock Solution (e.g., in DMSO) B Spike into Experimental Medium A->B C Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) B->C D Collect Aliquots at Time Points (T=0, T=x, T=y, T=z) C->D E Process Samples (e.g., Protein Precipitation) D->E F Analyze by HPLC or LC-MS E->F G Quantify Remaining this compound and Identify Degradants F->G H Determine Stability Profile and Half-life G->H

Caption: Workflow for assessing this compound stability in experimental media.

G cluster_stressors Stress Conditions cluster_pathways Degradation Pathways This compound This compound (Parent Compound) Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermal_Deg Thermal Degradation This compound->Thermal_Deg Water Water (H2O) Water->Hydrolysis Oxygen Oxygen (O2) Oxygen->Oxidation Light Light (UV/Vis) Light->Photolysis Heat Heat (Δ) Heat->Thermal_Deg Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal_Deg->Degradation_Products

Caption: Common degradation pathways for small molecules like this compound.

References

Addressing unexpected cytotoxicity with CRS400393 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with CRS400393 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: We observed significant cytotoxicity in our cell line treated with this compound, which was unexpected. What are the potential causes?

A1: Unexpected cytotoxicity can stem from several factors. These can be broadly categorized as issues related to the compound itself, cell culture conditions, or the assay methodology. Specific potential causes include:

  • Compound Stability and Solubility: this compound degradation or precipitation at the tested concentrations can lead to cytotoxic artifacts.

  • Off-Target Effects: At higher concentrations, this compound might have off-target effects in mammalian cells that are not yet characterized.

  • Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to this class of compounds.

  • Assay Interference: The compound may interfere with the cytotoxicity assay reagents or detection method.

  • General Cell Culture Issues: Underlying problems such as mycoplasma contamination, high cell passage number, or inconsistent cell seeding can exacerbate cytotoxic effects.[1]

Q2: How can we confirm if the observed cytotoxicity is a true biological effect of this compound or an experimental artifact?

A2: A multi-pronged approach is recommended to validate the observed cytotoxicity:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity. A clear sigmoidal curve suggests a specific biological effect.

  • Orthogonal Assays: Use a different cytotoxicity assay that measures a distinct cellular parameter. For example, if you initially used an MTT assay (metabolic activity), you could switch to a lactate (B86563) dehydrogenase (LDH) release assay (membrane integrity).

  • Microscopic Examination: Visually inspect the cells under a microscope for morphological changes consistent with cell death (e.g., rounding, detachment, membrane blebbing) after treatment.

  • Solubility Check: Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations.

Q3: Could the solvent used to dissolve this compound be contributing to the cytotoxicity?

A3: Yes, the vehicle or solvent used to dissolve the compound can independently cause cytotoxicity, especially at higher concentrations. It is crucial to run a vehicle control group, which consists of cells treated with the highest concentration of the solvent used in the experiment, to account for any solvent-induced effects.

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Data Between Replicates

High variability can mask the true effect of the compound.[2]

Troubleshooting Steps:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions. Use calibrated pipettes.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.[3] Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.

  • Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration.[4] If you must use them, fill the surrounding empty wells with sterile water or PBS to maintain humidity.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

Different assays measure different endpoints of cell death. A discrepancy may indicate a specific mechanism of action or assay interference.

Troubleshooting Steps:

  • Assay Principle: Understand the underlying principle of each assay. For example, an ATP-based assay showing low signal might indicate mitochondrial dysfunction, while a positive LDH assay points to compromised membrane integrity.[2]

  • Compound Interference: Check for potential interference of this compound with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. Run a cell-free control with the compound and assay reagents to test for this.

  • Timing of Assay: The kinetics of cell death can vary. Consider performing a time-course experiment to identify the optimal endpoint for detecting cytotoxicity.

Data Presentation

Table 1: Example Dose-Response Data for this compound in A549 Cells (72h Incubation)

Concentration (µM)% Cell Viability (MTT Assay)Standard Deviation% Cytotoxicity (LDH Assay)Standard Deviation
0 (Vehicle)1004.55.21.1
0.198.25.16.11.5
195.64.88.32.0
1075.36.225.73.4
5048.95.551.24.1
10015.73.982.45.8

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use the absorbance values from low and high controls (spontaneous and maximum LDH release) to calculate the percentage of cytotoxicity.

Visualizations

TroubleshootingWorkflow start Unexpected Cytotoxicity Observed check_compound Check Compound and Vehicle start->check_compound check_culture Review Cell Culture Conditions start->check_culture check_assay Evaluate Assay Method start->check_assay solubility Test Solubility check_compound->solubility vehicle_control Run Vehicle Control check_compound->vehicle_control mycoplasma Mycoplasma Test check_culture->mycoplasma passage Check Passage Number check_culture->passage orthogonal_assay Perform Orthogonal Assay check_assay->orthogonal_assay compound_interference Check for Assay Interference check_assay->compound_interference true_effect Likely True Biological Effect solubility->true_effect artifact Likely Experimental Artifact solubility->artifact vehicle_control->true_effect vehicle_control->artifact mycoplasma->true_effect mycoplasma->artifact passage->true_effect passage->artifact orthogonal_assay->true_effect orthogonal_assay->artifact compound_interference->true_effect compound_interference->artifact

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Signaling_Pathway_Hypothesis cluster_cell Mammalian Cell This compound This compound OffTarget Off-Target Protein X This compound->OffTarget Inhibition/Activation StressPathway Stress Response Pathway (e.g., MAPK) OffTarget->StressPathway Mitochondria Mitochondrial Dysfunction OffTarget->Mitochondria Apoptosis Apoptosis StressPathway->Apoptosis Mitochondria->Apoptosis Cytotoxicity Observed Cytotoxicity Apoptosis->Cytotoxicity

Caption: Hypothetical off-target signaling leading to cytotoxicity.

References

How to control for CRS400393 solvent effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and use of CRS400393 in experimental settings, with a focus on controlling for potential solvent effects. The information provided is based on general best practices for in vitro assays involving water-insoluble compounds and should be adapted to your specific experimental setup.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For many water-insoluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent due to its high dissolving power for a wide range of polar and nonpolar compounds and its miscibility with aqueous media.[1] It is recommended to use anhydrous, high-quality DMSO to prepare a concentrated stock solution of this compound.

Q2: What is the maximum final concentration of DMSO that should be used in my cell-based assays?

A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1% (v/v).[1] However, the sensitivity to DMSO is highly cell-line specific.[1][2] Therefore, it is essential to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not cause significant toxicity or other off-target effects.[1]

Q3: What are the potential off-target effects of DMSO?

A3: DMSO is not biologically inert and can have direct effects on cells, which can confound experimental results. Documented effects include alterations in cell growth and viability, induction of cell differentiation, changes in gene expression, and interference with signaling pathways.

Q4: How can I control for the effects of the solvent in my experiments?

A4: Always include a "vehicle control" group in your experimental design. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups, but without this compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself. It is important to maintain a consistent solvent concentration across all wells, including in serial dilutions of the test compound.

Troubleshooting Common Problems

ProblemPotential CauseTroubleshooting Steps
Vehicle control shows a significant biological effect compared to the untreated control. The solvent concentration is too high and is causing cellular toxicity or other off-target effects.1. Perform a DMSO Tolerance Assay: Determine the highest concentration of DMSO that does not significantly affect your cells.2. Lower DMSO Concentration: Reduce the final DMSO concentration in your assay by preparing a more concentrated stock solution of this compound.
Low or inconsistent activity of this compound. The compound may have precipitated out of solution upon dilution into aqueous media.1. Check for Precipitation: Visually inspect the diluted solutions for any signs of precipitation.2. Optimize Dilution Method: Try a stepwise dilution, and ensure thorough mixing at each step.3. Consider a Different Solvent: If precipitation persists, explore other biocompatible solvents.
High variability between replicate wells. Inconsistent solvent concentration or improper mixing.1. Standardize Dilution Series: Ensure the final solvent concentration is identical in all wells.2. Ensure Homogeneous Mixing: Gently and thoroughly mix the final solution in each well after adding the compound or vehicle.

Experimental Protocols

1. DMSO Tolerance Assay

This protocol is designed to determine the maximum acceptable concentration of DMSO for your specific cell line.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Recommended final concentrations to test range from 0.01% to 2% (v/v). Also include a medium-only control (untreated).

  • Treatment: Remove the existing medium and add 100 µL of the prepared DMSO dilutions to the respective wells. Use at least three to six replicate wells for each concentration.

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability compared to the untreated control.

2. Preparation of this compound Stock and Working Solutions

Methodology:

  • Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C for long-term storage.

  • Prepare Intermediate Dilutions: On the day of the experiment, prepare intermediate dilutions of the this compound stock solution in DMSO.

  • Prepare Final Working Solutions: Dilute the intermediate dilutions into your complete cell culture medium to achieve the desired final concentrations of this compound. Crucially, ensure that the final concentration of DMSO is the same across all experimental and vehicle control groups. For example, if your highest concentration of this compound requires a 0.1% final DMSO concentration, then the vehicle control and all lower concentrations of this compound should also contain 0.1% DMSO.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Concentration This compound Stock in DMSO dilutions Prepare Serial Dilutions of this compound in DMSO stock->dilutions dmso_tolerance Perform DMSO Tolerance Assay treatment Treat Cells with this compound and Vehicle Control dmso_tolerance->treatment Determines Max DMSO % dilutions->treatment incubation Incubate for Experimental Duration treatment->incubation assay Perform Endpoint Assay incubation->assay data Collect and Analyze Data assay->data

Experimental workflow for using this compound while controlling for solvent effects.

logical_relationship start Start Experiment vehicle_control Does Vehicle Control Show Significant Effect? start->vehicle_control lower_dmso Lower Final DMSO Concentration vehicle_control->lower_dmso Yes proceed Proceed with Experiment vehicle_control->proceed No lower_dmso->start end End proceed->end

Troubleshooting logic for addressing vehicle control effects.

References

Overcoming limitations of CRS400393 in specific mycobacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRS400393. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations of this compound in specific mycobacterial strains. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Troubleshooting Guides

This section provides detailed solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

You may observe higher than expected MIC values for this compound against your mycobacterial strain. This could be due to several factors, including experimental conditions and intrinsic properties of the strain.

Possible Causes and Solutions:

Possible Cause Recommended Action Detailed Protocol
Compound Solubility and Stability This compound is a hydrophobic compound. Ensure it is fully solubilized in a suitable solvent like DMSO before adding it to the culture medium. Prepare fresh stock solutions regularly.See Protocol 1: Preparation of this compound Stock and Working Solutions .
Media Composition The presence of albumin (e.g., in OADC supplement) can bind to this compound, reducing its effective concentration.[1] Consider using a medium with lower albumin content if appropriate for your strain.See Protocol 2: Drug Susceptibility Testing in Different Media .
Efflux Pump Activity Overexpression of efflux pumps can reduce the intracellular concentration of this compound.[2][3][4][5][6][7][8]See Protocol 3: Investigating the Role of Efflux Pumps .
Intrinsic Strain Differences Different mycobacterial species and strains can exhibit varying susceptibility.Compare your results with published MIC values for your specific strain or a reference strain.
Issue 2: Development of Resistance to this compound

Acquired resistance to this compound can develop in mycobacterial populations, primarily through mutations in the mmpL3 gene.[9][10][11]

Investigating and Characterizing Resistance:

Objective Recommended Action Detailed Protocol
Generating Resistant Mutants Isolate spontaneous resistant mutants by plating a high-density culture on agar (B569324) containing this compound.[1][12]See Protocol 4: Generation of Spontaneous this compound-Resistant Mutants .
Identifying Resistance Mechanisms Sequence the mmpL3 gene of the resistant mutants to identify mutations.[9][10][11]See Protocol 5: Sequencing of the mmpL3 Gene .
Confirming Target Engagement Assess the impact of the identified mutations on the interaction between MmpL3 and this compound.This may involve molecular modeling or biochemical assays, depending on available resources.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a benzothiazole (B30560) amide that targets the essential mycobacterial protein MmpL3.[13][14] MmpL3 is a transporter protein responsible for translocating mycolic acids, which are crucial components of the mycobacterial cell wall.[9][13] By inhibiting MmpL3, this compound disrupts cell wall synthesis, leading to bacterial death.[1]

Q2: Is there known pre-existing resistance to this compound?

A2: No pre-existing resistance to this compound has been reported in clinical isolates of rapidly growing nontuberculous mycobacteria.[1][12] However, resistance can be acquired through mutations in the mmpL3 gene.[9][10][11]

Q3: What is the spectrum of activity of this compound?

A3: this compound has demonstrated potent activity against a range of mycobacteria, including Mycobacterium abscessus, other rapid-growing nontuberculous mycobacteria (NTM), Mycobacterium avium complex (MAC), and Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[1][12][13]

Q4: Can this compound be used in combination with other antibiotics?

A4: this compound has shown additive effects and no antagonism when combined with other antimycobacterial agents.[1] Some benzothiazoles have been shown to act synergistically with antibiotics like rifampicin (B610482) by increasing cell envelope permeability.[15]

Q5: How does the lipophilicity of this compound affect its use in experiments?

A5: The lipophilic nature of this compound and other MmpL3 inhibitors can lead to non-specific binding, particularly in the lipid-rich mycobacterial cell wall.[13] This can also affect its solubility in aqueous culture media and its interaction with media components like albumin.[1] Careful preparation of stock solutions and consideration of media composition are important for obtaining reliable experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in 100% dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in the desired culture medium to achieve the final experimental concentrations.

    • Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the mycobacterial strain (typically ≤1%).

Protocol 2: Drug Susceptibility Testing in Different Media
  • Prepare two sets of culture media for MIC determination:

    • Set A: Standard medium for your mycobacterial strain (e.g., Middlebrook 7H9 with OADC supplement).

    • Set B: A modified medium with a lower concentration of albumin or an alternative supplement, if compatible with the growth of your strain.

  • Prepare serial dilutions of this compound in both Set A and Set B media in 96-well plates.

  • Inoculate the wells with a standardized suspension of your mycobacterial strain.

  • Incubate the plates under appropriate conditions for your strain.

  • Determine the MIC in both media by observing the lowest concentration of this compound that inhibits visible growth.

  • Compare the MIC values between the two media to assess the impact of media components.

Protocol 3: Investigating the Role of Efflux Pumps
  • MIC Determination with an Efflux Pump Inhibitor (EPI):

    • Choose a broad-spectrum EPI known to be active in mycobacteria (e.g., verapamil, reserpine).

    • Determine the sub-inhibitory concentration of the EPI for your mycobacterial strain.

    • Prepare two sets of serial dilutions of this compound in culture medium: one with the EPI at its sub-inhibitory concentration and one without.

    • Perform the MIC assay as described in Protocol 2.

    • A significant decrease in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps in its extrusion.

Protocol 4: Generation of Spontaneous this compound-Resistant Mutants
  • Grow a large-volume culture of the mycobacterial strain to a high density (e.g., 10^9 to 10^10 CFU/mL).

  • Plate the high-density culture onto solid agar medium (e.g., Middlebrook 7H11) containing this compound at a concentration 4-8 times the MIC.

  • Incubate the plates until colonies appear (this may take several days to weeks).

  • Isolate individual colonies and re-streak them on fresh agar plates containing the same concentration of this compound to confirm resistance.

  • Perform an MIC assay on the confirmed resistant mutants to quantify the level of resistance.

Protocol 5: Sequencing of the mmpL3 Gene
  • Extract genomic DNA from both the wild-type (susceptible) and the this compound-resistant mutant strains.

  • Design primers to amplify the entire coding sequence of the mmpL3 gene.

  • Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • Purify the PCR products.

  • Sequence the purified PCR products.

  • Align the sequences from the wild-type and resistant strains to identify any mutations in the mmpL3 gene of the resistant isolates.

Visualizations

Signaling_Pathway cluster_cell Mycobacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TDM Trehalose Dimycolate (TDM) MmpL3->TDM Flipping Cell_Wall_Assembly Cell Wall Assembly TDM->Cell_Wall_Assembly This compound This compound This compound->Inhibition Inhibition->MmpL3 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting High MIC cluster_resistance Investigating Resistance High_MIC High MIC Observed Check_Solubility Verify Compound Solubility (Protocol 1) High_MIC->Check_Solubility Assess_Media Evaluate Media Effects (Protocol 2) High_MIC->Assess_Media Investigate_Efflux Test for Efflux Pump Activity (Protocol 3) High_MIC->Investigate_Efflux Generate_Mutants Generate Resistant Mutants (Protocol 4) Sequence_mmpL3 Sequence mmpL3 Gene (Protocol 5) Generate_Mutants->Sequence_mmpL3 Identify_Mutations Identify Resistance Mutations Sequence_mmpL3->Identify_Mutations

References

Validation & Comparative

MmpL3 Inhibition: A Comparative Analysis of CRS400393 and SQ109

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and experimental validation of two leading inhibitors of the essential mycobacterial transporter MmpL3, providing critical data for researchers in tuberculosis and nontuberculous mycobacteria drug development.

In the ongoing battle against mycobacterial diseases, including tuberculosis (TB) and infections caused by nontuberculous mycobacteria (NTM), the essential inner membrane transporter MmpL3 has emerged as a high-value therapeutic target. MmpL3 is responsible for the transport of trehalose (B1683222) monomycolate (TMM), a critical precursor for the biosynthesis of the unique and protective mycobacterial outer membrane. Its inhibition leads to a breakdown in cell wall integrity and subsequent bacterial death. This guide provides a comparative analysis of two prominent MmpL3 inhibitors: CRS400393, a potent benzothiazole (B30560) amide, and SQ109, a well-characterized ethylenediamine (B42938) that has advanced to clinical trials.

Mechanism of Action: Disrupting the Mycolic Acid Pathway

Both this compound and SQ109 exert their antimycobacterial effects by targeting MmpL3, albeit through potentially different interactions with the transporter. Inhibition of MmpL3 blocks the translocation of TMM from the cytoplasm to the periplasm. This disruption prevents the formation of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both of which are essential components for the structural integrity of the mycobacterial cell wall. Some studies suggest that SQ109 may also have secondary mechanisms of action, including the dissipation of the proton motive force across the mycobacterial membrane.[1][2]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm mAGP Mycolyl-AG-Peptidoglycan (mAGP) TMM_periplasm->mAGP TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM AG Arabinogalactan (AG) AG->mAGP Cell Wall Cell Wall Integrity mAGP->Cell Wall TDM->Cell Wall This compound This compound This compound->MmpL3 Inhibition SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by this compound and SQ109.

Comparative Performance: In Vitro and Intracellular Efficacy

Quantitative data from various studies highlight the potent activity of both inhibitors against a range of mycobacterial species. This compound has demonstrated excellent potency against NTM, while SQ109 has been extensively characterized against Mycobacterium tuberculosis.

Compound Organism MIC (μg/mL) Reference
This compound Mycobacterium abscessus0.03 - 0.12[3]
Mycobacterium avium complex1 - 2[3]
Mycobacterium tuberculosis≤ 0.12[3]
SQ109 Mycobacterium tuberculosis (drug-sensitive & drug-resistant)0.16 - 0.64[4]
Mycobacterium avium4 - 16[5]
Mycobacterium abscessus4 - 16[5]

Intracellular Activity:

Both compounds have shown the ability to inhibit mycobacterial growth within macrophages, a critical feature for an effective anti-TB and anti-NTM agent.

  • This compound: Demonstrated a concentration-dependent reduction of intracellular M. abscessus in a THP-1 macrophage infection model.[4][5]

  • SQ109: Kills M. tuberculosis inside macrophages at a level equivalent to isoniazid.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare MmpL3 inhibitors.

Determination of Minimum Inhibitory Concentration (MIC) by Resazurin (B115843) Microtiter Assay (REMA)

This colorimetric assay is a widely used method for determining the MIC of compounds against mycobacteria.

  • Inoculum Preparation: Mycobacterium species are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then adjusted to a McFarland standard of 1.0 and further diluted.

  • Plate Preparation: Serial two-fold dilutions of the test compounds (this compound and SQ109) are prepared in a 96-well microtiter plate containing 7H9 broth.

  • Inoculation: The diluted mycobacterial suspension is added to each well. Growth and sterility controls are included.

  • Incubation: Plates are sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: A sterile solution of resazurin (0.01% w/v) is added to each well.

  • Result Interpretation: After overnight incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6][7]

Intracellular Activity in Macrophage Infection Model

This assay assesses the ability of the inhibitors to kill mycobacteria residing within host macrophages.

  • Cell Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with a suspension of mycobacteria at a specific multiplicity of infection (MOI).

  • Compound Treatment: After phagocytosis, extracellular bacteria are removed by washing, and the infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 3-5 days).

  • Lysis and CFU Enumeration: Macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on Middlebrook 7H11 agar (B569324) plates. After incubation, colony-forming units (CFUs) are counted to determine the number of surviving bacteria.[8][9]

Experimental_Workflow cluster_invitro In Vitro Testing cluster_intracellular Intracellular Assay REMA_prep Prepare drug dilutions and bacterial inoculum REMA_inc Inoculate and incubate 96-well plates REMA_prep->REMA_inc REMA_read Add Resazurin and read MIC REMA_inc->REMA_read Compare_MICs Compare MICs REMA_read->Compare_MICs Data Mac_prep Culture and differentiate macrophages Mac_inf Infect macrophages with mycobacteria Mac_prep->Mac_inf Mac_treat Treat with inhibitors Mac_inf->Mac_treat Mac_lyse Lyse macrophages and plate for CFU count Mac_treat->Mac_lyse Compare_CFU Compare Intracellular Killing Mac_lyse->Compare_CFU Data Start Start Start->REMA_prep Start->Mac_prep

Caption: General experimental workflow for comparing MmpL3 inhibitors.

Conclusion

Both this compound and SQ109 are highly potent inhibitors of the essential mycobacterial transporter MmpL3. The available data indicates that this compound exhibits particularly strong activity against NTM species like M. abscessus, a growing area of unmet medical need. SQ109, having undergone more extensive development, has a well-documented profile against M. tuberculosis, including drug-resistant strains, and has demonstrated synergistic potential with existing anti-TB drugs. The choice between these inhibitors for further research and development will depend on the specific mycobacterial pathogen being targeted and the desired therapeutic profile. The experimental protocols outlined provide a robust framework for the continued evaluation and head-to-head comparison of these and other novel MmpL3 inhibitors.

References

Navigating the Landscape of Tuberculosis Therapeutics: A Comparative Analysis of CRS400393 Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOULDER, CO – December 2, 2025 – In the ongoing battle against tuberculosis (TB), the emergence of drug-resistant strains poses a significant threat to global health. The development of novel therapeutics with unique mechanisms of action is paramount. This guide provides a comprehensive comparison of the investigational drug CRS400393 (also known as CRS0393), a potent MmpL3 inhibitor, focusing on its cross-resistance profile against other tuberculosis drugs. This document is intended for researchers, scientists, and drug development professionals actively working to combat multidrug-resistant tuberculosis (MDR-TB).

Executive Summary

This compound is a novel benzothiazole (B30560) amide that targets the essential mycobacterial transporter MmpL3, which is responsible for exporting mycolic acids, critical components of the mycobacterial cell wall.[1] This distinct mechanism of action suggests a low probability of cross-resistance with existing TB drugs that target different cellular pathways. Preclinical data indicates that this compound demonstrates excellent potency against Mycobacterium tuberculosis, including strains resistant to current first- and second-line drugs.[1]

Mechanism of Action of this compound

This compound inhibits the function of MmpL3, a resistance-nodulation-cell division (RND) superfamily transporter. MmpL3 is essential for the transport of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of M. tuberculosis. By blocking this crucial step in cell wall biosynthesis, this compound effectively halts bacterial growth.

cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) MmpL3->Mycolic_Acid_Layer Incorporation TMM_precursor Trehalose Monomycolate (TMM) (Cytoplasm) TMM_precursor->MmpL3 Transport This compound This compound This compound->MmpL3 Inhibition

Figure 1. Mechanism of action of this compound.

Cross-Resistance Profile of this compound

A critical advantage of a novel drug candidate is the absence of pre-existing resistance in clinical isolates. Studies on this compound and other MmpL3 inhibitors have shown no cross-resistance with drugs targeting other metabolic pathways.

In Vitro Activity against Drug-Resistant M. tuberculosis Strains

While extensive tables of MIC values for this compound against a wide array of specific drug-resistant M. tuberculosis strains are not yet publicly available, research indicates its high potency against multidrug-resistant strains. One study reported that benzothiazole amides, the class of compounds to which this compound belongs, were equally active against drug-resistant strains, including those resistant to isoniazid, rifampin, or fluoroquinolones. The general in vitro activity of this compound against M. tuberculosis is summarized in the table below.

Drug Target MIC Range against Drug-Susceptible M. tuberculosis (µg/mL) Activity against MDR-TB Strains
This compoundMmpL3≤ 0.12 - 0.5[2][3]Excellent potency, equally active against isoniazid, rifampin, and fluoroquinolone-resistant strains.[2][4]
IsoniazidInhA0.025 - 0.05High-level resistance common
RifampicinRpoB0.05 - 0.1High-level resistance common
MoxifloxacinGyrA/GyrB0.06 - 0.25Resistance is an increasing concern

Table 1. Comparative in vitro activity of this compound and standard TB drugs.

Resistance Development

Resistance to this compound can be induced in vitro and is associated with mutations in the mmpL3 gene. However, studies on other MmpL3 inhibitors have shown that different mutations within the mmpL3 gene can confer varying levels of resistance to different chemical classes of MmpL3 inhibitors. This suggests that the cross-resistance landscape even within this class of drugs is complex and not absolute. Importantly, due to its novel target, there is no pre-existing resistance to this compound in circulating M. tuberculosis strains.[1]

Experimental Protocols

The following are generalized protocols for key experiments used in the study of novel anti-tuberculosis drugs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against M. tuberculosis is typically determined using the broth microdilution method.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Drug_Dilution Prepare serial dilutions of this compound in a 96-well plate Inoculation Inoculate the 96-well plate with the bacterial suspension Drug_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of M. tuberculosis Inoculum_Prep->Inoculation Incubate Incubate at 37°C for 7-14 days Inoculation->Incubate Add_Indicator Add a viability indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Plate Read the plate visually or with a spectrophotometer Add_Indicator->Read_Plate Determine_MIC MIC is the lowest concentration that inhibits visible growth Read_Plate->Determine_MIC

Figure 2. Workflow for MIC determination.

Protocol Steps:

  • Drug Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate. The plate is sealed and incubated at 37°C.

  • MIC Reading: After 7 to 14 days of incubation, a viability indicator such as resazurin (B115843) is added to the wells. The MIC is determined as the lowest drug concentration that prevents a color change (indicating inhibition of metabolic activity).

In Vitro Resistance Induction

To understand the potential for resistance development, spontaneous resistant mutants can be selected in vitro.

cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Mutants High_Inoculum Prepare a high-density culture of M. tuberculosis Plating Plate the culture on Middlebrook 7H10 agar (B569324) containing this compound at 4-8x MIC High_Inoculum->Plating Incubate_Selection Incubate plates at 37°C for 3-4 weeks Plating->Incubate_Selection Isolate_Colonies Isolate colonies from the drug-containing plates Incubate_Selection->Isolate_Colonies Confirm_Resistance Confirm resistance by re-testing the MIC Isolate_Colonies->Confirm_Resistance Sequence_Target Sequence the mmpL3 gene to identify resistance-conferring mutations Confirm_Resistance->Sequence_Target

Figure 3. Experimental workflow for in vitro resistance induction.

Protocol Steps:

  • Bacterial Culture: A large culture of a susceptible M. tuberculosis strain is grown to a high density (e.g., 10^8 to 10^9 CFU/mL).

  • Plating: The bacterial culture is plated onto Middlebrook 7H10 agar plates containing this compound at a concentration several times higher than its MIC (e.g., 4x or 8x MIC).

  • Incubation: The plates are incubated at 37°C for 3 to 4 weeks, or until colonies appear.

  • Isolation and Confirmation: Colonies that grow on the drug-containing plates are isolated and sub-cultured. The resistance of these isolates is then confirmed by re-determining their MIC for this compound.

  • Genetic Analysis: The mmpL3 gene from the resistant isolates is amplified by PCR and sequenced to identify mutations that may be responsible for the resistance phenotype.

Conclusion

This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action that is distinct from currently used drugs. The available data strongly suggest a lack of cross-resistance between this compound and other classes of TB drugs, making it a potentially valuable component of future combination therapies for drug-resistant tuberculosis. Further clinical studies are needed to fully elucidate its efficacy and safety profile in patients with MDR-TB.

References

Validating MmpL3-Inhibitory Activity of CRS400393 in Resistant Mycobacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics acting on new targets. One such promising target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling mycolic acid precursors across the inner membrane, a critical step in the formation of the mycobacterial outer membrane.[1] Several classes of inhibitors targeting MmpL3 have been identified, including the promising benzothiazole (B30560) amide, CRS400393. This guide provides a comparative analysis of this compound's activity, particularly in the context of resistance, alongside other notable MmpL3 inhibitors.

Introduction to this compound

This compound is a potent, mycobacteria-specific antimicrobial agent that has been shown to directly target MmpL3.[2] Its mechanism of action involves the inhibition of the mycolic acid transport function of MmpL3, leading to the disruption of cell wall synthesis and subsequent bacterial death.[2] The validation of its efficacy in the face of emerging resistance is crucial for its development as a next-generation anti-tubercular agent.

Comparative Efficacy in Resistant Strains

Resistance to MmpL3 inhibitors typically arises from single nucleotide polymorphisms (SNPs) in the mmpL3 gene, leading to amino acid substitutions in the MmpL3 protein. These mutations can reduce the binding affinity of the inhibitors, thereby increasing the minimum inhibitory concentration (MIC) required to suppress bacterial growth.

The following table summarizes the in vitro activity of this compound against wild-type and MmpL3 mutant strains of Mycobacterium abscessus, a non-tuberculous mycobacterium that also relies on MmpL3. For comparison, data for other well-characterized MmpL3 inhibitors against resistant M. tuberculosis strains are also presented. Note: Direct comparison should be made with caution due to the different mycobacterial species and specific mutations.

CompoundMycobacterial StrainMmpL3 Mutation(s)MIC (µg/mL)Fold-change in MIC vs. Wild-TypeReference
This compound M. abscessus (Wild-Type)-0.015–0.06-[2]
This compound M. abscessusI306S0.03-0.12~2[2]
This compound M. abscessus (Spontaneous resistant mutants)Not specified1–416-266[2]
IDR-0033216 M. tuberculosis H37Rv (Wild-Type)-0.4 µM-[3]
IDR-0033216 M. tuberculosisF255L6.3-100 µM15.75-250[3]
IDR-0334448 M. tuberculosis H37Rv (Wild-Type)-~0.4 µM-[3]
IDR-0334448 M. tuberculosisF255L1.6-12.5 µM4-31.25[3]
SQ109 M. tuberculosis H37Rv (Wild-Type)---[3]
SQ109 M. tuberculosisF255L + L567P-5.5[3]
SQ109 M. tuberculosisF255L + V646M-3.3[3]
AU1235 M. tuberculosis H37Rv (Wild-Type)---[3]
AU1235 M. tuberculosisF255L + L567P/V646M-<2[3]

Key Observations:

  • This compound demonstrates excellent potency against wild-type M. abscessus.

  • Spontaneous resistance to this compound in M. abscessus is associated with a significant increase in MIC values.[2]

  • The I306S mutation in M. abscessus MmpL3 confers a low-level tolerance to this compound.[2]

  • Different MmpL3 inhibitors show varied susceptibility to the same MmpL3 mutations. For instance, while the F255L mutation in Mtb MmpL3 confers high-level resistance to IDR compounds and moderate resistance to SQ109, it has a minimal effect on the activity of AU1235.[3] This suggests that the binding sites or mechanisms of these inhibitors may differ.

Signaling Pathways and Experimental Workflows

To understand the validation process of MmpL3 inhibitors, the following diagrams illustrate the MmpL3-dependent pathway and a typical experimental workflow for assessing inhibitor activity.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycomembrane Assembly Mycomembrane Assembly TMM_periplasm->Mycomembrane Assembly This compound This compound This compound->MmpL3 Inhibition Experimental_Workflow Start Start Isolate Resistant Mutants Isolate Resistant Mutants Start->Isolate Resistant Mutants Cytotoxicity Assay Cytotoxicity Assay Start->Cytotoxicity Assay Sequence mmpL3 Gene Sequence mmpL3 Gene Isolate Resistant Mutants->Sequence mmpL3 Gene Determine MIC Determine MIC (Wild-Type vs. Mutant) Sequence mmpL3 Gene->Determine MIC Data Analysis & Comparison Data Analysis & Comparison Determine MIC->Data Analysis & Comparison In vivo Efficacy Studies In vivo Efficacy Studies Cytotoxicity Assay->In vivo Efficacy Studies In vivo Efficacy Studies->Data Analysis & Comparison End End Data Analysis & Comparison->End

References

Head-to-Head In Vitro Comparison: CRS400393 and Bedaquiline Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. This guide provides a head-to-head in vitro comparison of two such agents: CRS400393, a novel benzothiazole (B30560) amide, and bedaquiline (B32110), a diarylquinoline that has become a cornerstone of treatment for drug-resistant tuberculosis. This comparison is based on available experimental data to inform further research and drug development efforts.

Mechanism of Action

The two compounds exhibit distinct mechanisms of action, targeting different essential pathways in M. tuberculosis.

This compound is a potent inhibitor of the Mycobacterial Membrane Protein Large 3 (MmpL3)[1][2][3]. MmpL3 is a crucial transporter protein responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are essential components of the unique and protective mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts the synthesis of this vital cell wall layer, leading to bacterial death[1][2].

Bedaquiline targets the F1Fo-ATP synthase, a critical enzyme for energy production in M. tuberculosis. Specifically, bedaquiline binds to the c-subunit of the ATP synthase, which stalls the rotation of the c-ring and inhibits the synthesis of adenosine (B11128) triphosphate (ATP). Depletion of the cell's primary energy currency ultimately leads to bacterial death.

Mechanism_of_Action cluster_this compound This compound Pathway cluster_Bedaquiline Bedaquiline Pathway This compound This compound MmpL3 Transporter MmpL3 Transporter This compound->MmpL3 Transporter Inhibits TMM Export TMM Export MmpL3 Transporter->TMM Export Mediates Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Export->Mycolic Acid Synthesis Is essential for Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Maintains Bacterial Lysis Bacterial Lysis Cell Wall Integrity->Bacterial Lysis Disruption leads to Bedaquiline Bedaquiline ATP Synthase (c-subunit) ATP Synthase (c-subunit) Bedaquiline->ATP Synthase (c-subunit) Inhibits ATP Synthesis ATP Synthesis ATP Synthase (c-subunit)->ATP Synthesis Catalyzes Proton Motive Force Proton Motive Force Proton Motive Force->ATP Synthase (c-subunit) Drives Cellular Energy Cellular Energy ATP Synthesis->Cellular Energy Provides Bacterial Death Bacterial Death Cellular Energy->Bacterial Death Depletion leads to

Figure 1: Mechanisms of action for this compound and Bedaquiline.

In Vitro Activity

Direct comparative studies of this compound and bedaquiline under identical experimental conditions are limited in the public domain. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data against M. tuberculosis. It is important to note that variations in experimental protocols, such as the specific strain, culture medium, and inoculum size, can influence MIC values.

CompoundM. tuberculosis Strain(s)MIC Range (µg/mL)Reference(s)
This compound Mtb0.12 - 0.5
Bedaquiline H37Rv and clinical isolates0.03 - 0.24

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of in vitro activity. Below is a general protocol for determining the MIC of anti-tubercular agents against M. tuberculosis, based on widely accepted methods like the microplate alamarBlue assay (MABA) or the resazurin (B115843) microtiter assay (REMA).

MIC_Determination_Workflow Start Start Prepare Mtb Inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv) to a standard turbidity Start->Prepare Mtb Inoculum Serial Dilution Perform 2-fold serial dilutions of test compounds (this compound, Bedaquiline) in a 96-well plate Prepare Mtb Inoculum->Serial Dilution Inoculate Plate Inoculate the plate with the Mtb suspension Serial Dilution->Inoculate Plate Incubate Incubate plates at 37°C for 7-14 days Inoculate Plate->Incubate Add Indicator Add a viability indicator (e.g., AlamarBlue or Resazurin) Incubate->Add Indicator Incubate Again Incubate for an additional 12-24 hours Add Indicator->Incubate Again Read Results Read results visually or using a plate reader (color change from blue to pink) Incubate Again->Read Results Determine MIC MIC is the lowest drug concentration that prevents a color change Read Results->Determine MIC End End Determine MIC->End

References

Benchmarking CRS400393: A Potent MmpL3 Inhibitor Against First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro Potency and Mechanism of Action for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with unique mechanisms of action. CRS400393, a member of the benzothiazole (B30560) amide class, has been identified as a potent antimycobacterial agent. This guide provides a comprehensive comparison of the in vitro potency of this compound against standard first-line tuberculosis (TB) drugs, supported by experimental data and detailed methodologies.

Quantitative Comparison of In Vitro Potency

The in vitro potency of an antimicrobial agent is a critical indicator of its potential efficacy. The minimum inhibitory concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and first-line TB drugs against Mycobacterium tuberculosis.

DrugTarget / Mechanism of ActionMIC against M. tuberculosis H37Rv (μg/mL)
This compound MmpL3 (Mycolic Acid Transporter)≤ 0.12[1][2]
Isoniazid Mycolic Acid Synthesis (InhA)0.03 - 0.12[3]
Rifampicin RNA Polymerase (RpoB)0.03 - 0.25[3]
Ethambutol Arabinogalactan Synthesis (EmbB)0.5 - 2.0[3]
Pyrazinamide Disruption of Membrane Potential and Energy50 (at pH 5.8)

Experimental Protocols

The determination of MIC values is crucial for evaluating the antimicrobial activity of novel compounds. The data presented in this guide is based on established in vitro susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound and first-line anti-TB drugs against Mycobacterium tuberculosis are typically determined using the broth microdilution method.

Principle: This method involves exposing a standardized bacterial suspension to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria after a defined incubation period.

Methodology:

  • Bacterial Strain: The reference strain Mycobacterium tuberculosis H37Rv is commonly used for susceptibility testing.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Drug Dilutions: A two-fold serial dilution of each drug is prepared in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is read as the lowest drug concentration that shows no visible bacterial growth. A growth indicator, such as resazurin, can be added to aid in the visualization of bacterial viability.

Visualizing Mechanisms and Workflows

Signaling Pathway: Mechanism of Action

The following diagram illustrates the distinct mechanisms of action of this compound and the first-line TB drugs.

Mechanism of Action of this compound and First-Line TB Drugs cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Other Other Cellular Processes This compound This compound MmpL3 MmpL3 (Mycolic Acid Transport) This compound->MmpL3 inhibits Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis (InhA) Isoniazid->Mycolic_Acid inhibits Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis (EmbB) Ethambutol->Arabinogalactan inhibits Cell_Wall Cell Wall Integrity MmpL3->Cell_Wall Mycolic_Acid->Cell_Wall Arabinogalactan->Cell_Wall Rifampicin Rifampicin RNA_Polymerase RNA Polymerase (RpoB) Rifampicin->RNA_Polymerase inhibits Pyrazinamide Pyrazinamide Membrane_Potential Membrane Potential & Energy Metabolism Pyrazinamide->Membrane_Potential disrupts Transcription Transcription RNA_Polymerase->Transcription Cellular_Function Cellular Function Membrane_Potential->Cellular_Function Experimental Workflow for MIC Determination A Prepare M. tuberculosis H37Rv Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antimicrobial Agents B->C D Incubate at 37°C (7-14 days) C->D E Read and Record MIC (Lowest concentration with no visible growth) D->E

References

Comparative Analysis of CRS400393 Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of CRS400393 and its analogs. This compound is a potent, mycobacteria-specific antimycobacterial agent that targets the mycobacterial mycolic acid transporter, MmpL3.[1] The development of this compound arose from a high-throughput screening effort and subsequent extensive medicinal chemistry optimization, which led to a series of potent benzothiazole (B30560) amide antimycobacterial agents.[1][2] This analysis focuses on the key structural modifications that influence the biological activity of these compounds, supported by experimental data from peer-reviewed literature.

Data Presentation: Structure-Activity Relationship of Benzothiazole Amides

The core of the SAR studies on this series involved the modification of a central adamantyl group, replacing it with various substituted cyclohexyl derivatives.[1][2] This led to the discovery of this compound, which demonstrated excellent potency and a mycobacteria-specific spectrum of activity.[1][2] The following table summarizes the minimum inhibitory concentration (MIC) values of key analogs against various mycobacterial strains, illustrating the impact of these structural changes.

CompoundR GroupM. abscessus (Mabs) MIC (µg/mL)M. avium complex (MAC) MIC (µg/mL)M. tuberculosis (Mtb) MIC (µg/mL)
1 Adamantyl>32>3216
CRS400359 5-methylbicyclo[3.3.1]nonane-1-yl0.0621
This compound trans-4-(trifluoromethyl)cyclohexyl0.032≤ 0.12
12 4-methylcyclohexyl0.2581
14 3-methylcyclohexyl1164
5 4,4-dimethylcyclohexyl0.12540.5
6 3,3-dimethylcyclohexyl2>324

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.

General Synthesis of Benzothiazole Amide Analogs

The general synthetic route for the novel mycobacterial inhibitors is outlined below. The synthesis commences from substituted 2-amino-benzothiazole intermediates and variably substituted cycloalkyl carboxylic acids. These are coupled under standard amide coupling conditions using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as a coupling agent in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE). The final products are purified by column chromatography using ethyl acetate (B1210297) and hexanes as eluents and are fully characterized by NMR and LC-MS.[2]

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds was determined using a broth microdilution method. The compounds were serially diluted in a 96-well microtiter plate. Mycobacterial strains, including M. abscessus, M. avium complex, and M. tuberculosis, were added to each well at a specified inoculum concentration. The plates were incubated at the appropriate temperature and for the required duration for each species. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria.[1][2]

MmpL3 Target Engagement Assay

To confirm that the benzothiazole amides target MmpL3, metabolic labeling experiments were conducted. These assays measure the effect of the compounds on the transport of mycolic acids. The data from these studies indicated that the compounds affect the transfer of mycolic acids to their cell envelope acceptors in both M. abscessus and M. tuberculosis, which is consistent with the inhibition of MmpL3.[2]

Visualizations

Proposed Mechanism of Action: MmpL3 Inhibition

The following diagram illustrates the proposed mechanism of action for this compound and its analogs. These compounds are believed to inhibit the MmpL3 transporter, which is essential for the transport of trehalose (B1683222) monomycolate (TMM), a key component of the mycobacterial cell wall, from the cytoplasm to the periplasm.

G cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Cell_Wall_Assembly Cell Wall Assembly MmpL3->Cell_Wall_Assembly TMM Export This compound This compound Analog This compound->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by this compound analogs.

Experimental Workflow: From Synthesis to Activity Testing

The diagram below outlines the general workflow for the synthesis and evaluation of the benzothiazole amide analogs.

G Start Synthesis Analog Synthesis (Amide Coupling) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Activity_Testing Biological Evaluation (MIC Assay) Characterization->Activity_Testing SAR_Analysis SAR Analysis Activity_Testing->SAR_Analysis End SAR_Analysis->End

Caption: Workflow for synthesis and evaluation of this compound analogs.

References

Validating the Mechanism of Action of CRS400393: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the mechanism of action of CRS400393, a potent antimycobacterial agent. The performance of this compound is compared with other alternative MmpL3 inhibitors, supported by experimental data.

Introduction to this compound and its Target, MmpL3

This compound is a benzothiazole (B30560) amide that has demonstrated significant in vitro activity against various mycobacterial species, including drug-resistant strains.[1][2] Its primary molecular target has been identified as MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter protein in mycobacteria.[1] MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial outer membrane, from the cytoplasm to the periplasm.[3] Inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial death, making it a validated and attractive target for novel anti-tuberculosis drugs.[3][4][5][6]

Comparative Efficacy of MmpL3 Inhibitors

The following table summarizes the in vitro efficacy of this compound and other well-characterized MmpL3 inhibitors against Mycobacterium abscessus and Mycobacterium tuberculosis. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical conditions may yield slightly different results.

CompoundChemical ClassM. abscessus MIC (μg/mL)M. tuberculosis MIC (μg/mL)Reference(s)
This compound Benzothiazole amide≤0.03 – 0.50.12–0.5[1][2]
SQ109 Ethylenediamine0.25 - >160.16 - 0.64[7]
AU1235 Adamantyl urea1 - >16<0.03 - 0.16[7]
BM212 Pyrrole2 - >160.04 - 0.16[7]
NITD-304 Indolecarboxamide0.5 - >160.007 - 0.03[7]

Genetic Validation of this compound's Mechanism of Action

Genetic approaches are fundamental to unequivocally validate that a compound's antibacterial activity is a direct result of inhibiting its intended target. For this compound, two primary genetic strategies can be employed: the analysis of spontaneous resistant mutants and targeted gene knockdown using CRISPR interference (CRISPRi).

Experimental Protocol: Isolation and Analysis of Spontaneous Resistant Mutants

This method relies on the principle that bacteria can develop resistance to a drug by acquiring mutations in the gene encoding the drug's target.

Methodology:

  • Culturing Mycobacteria: Culture Mycobacterium abscessus or Mycobacterium tuberculosis in appropriate liquid medium (e.g., 7H9 broth supplemented with OADC) to mid-log phase.

  • Plating on Drug-Containing Media: Plate a high density of the bacterial culture (e.g., 10⁸ to 10¹⁰ CFU) onto solid agar (B569324) plates (e.g., 7H11 agar) containing this compound at a concentration 4 to 8 times the Minimum Inhibitory Concentration (MIC).

  • Incubation: Incubate the plates at 37°C for 3-4 weeks, or until resistant colonies appear.

  • Isolation and Verification of Resistance: Isolate individual resistant colonies and re-streak them on both drug-free and drug-containing plates to confirm the resistance phenotype. Determine the MIC of this compound for the resistant isolates to quantify the level of resistance.

  • Genomic DNA Extraction: Extract genomic DNA from the resistant isolates and the wild-type parent strain.[8]

  • PCR Amplification and Sequencing of mmpL3: Amplify the mmpL3 gene (and flanking regions) from the extracted genomic DNA using specific primers. Sequence the PCR products to identify any mutations.[8]

  • Data Analysis: Compare the mmpL3 sequences of the resistant mutants to the wild-type sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes. The consistent identification of mutations in mmpL3 across independently isolated resistant mutants provides strong evidence that MmpL3 is the target of this compound.

Experimental Protocol: Target Validation using CRISPR Interference (CRISPRi)

CRISPRi is a powerful technique for targeted gene knockdown, allowing for the controlled reduction of a specific gene's expression.[4][5][9] This approach can be used to mimic the effect of a drug, thereby validating its mechanism of action.

Methodology:

  • Design of single-guide RNA (sgRNA): Design a specific sgRNA that targets a region within the mmpL3 gene. The sgRNA will guide a nuclease-deficient Cas9 (dCas9) protein to the gene, blocking its transcription.

  • Construction of the CRISPRi Plasmid: Clone the designed sgRNA into a suitable mycobacterial CRISPRi vector. This vector will typically contain the sgRNA expression cassette and an anhydrotetracycline (B590944) (ATc)-inducible dCas9 gene.[10]

  • Transformation of Mycobacteria: Electroporate the CRISPRi plasmid into the mycobacterial strain of interest (M. abscessus or M. tuberculosis).

  • Induction of mmpL3 Knockdown: Culture the transformed mycobacteria in the presence of varying concentrations of ATc to induce the expression of dCas9 and subsequent knockdown of mmpL3.

  • Growth Inhibition Assay: Monitor the growth of the mmpL3 knockdown strain in the presence of different ATc concentrations. A reduction in growth proportional to the level of mmpL3 knockdown confirms the essentiality of the gene.[10]

  • Synergy Assay with this compound: Determine the MIC of this compound against the mmpL3 knockdown strain in the presence of a sub-inhibitory concentration of ATc. A lower MIC of this compound in the knockdown strain compared to the wild-type strain indicates that the compound and the gene knockdown target the same pathway, providing strong validation for MmpL3 being the target of this compound.[10]

Visualizing the Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the MmpL3 signaling pathway, the experimental workflow for isolating resistant mutants, and the logic of CRISPRi-based target validation.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) (Precursor) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_transported TMM MmpL3->TMM_transported CellWall Mycolic Acid Layer (Cell Wall Synthesis) TMM_transported->CellWall Incorporation This compound This compound This compound->MmpL3 Inhibition

Caption: The MmpL3-mediated transport of TMM across the inner membrane.

Resistant_Mutant_Workflow Start Wild-Type Mycobacteria Culture Plate Plate on this compound- containing Agar Start->Plate Incubate Incubate for 3-4 Weeks Plate->Incubate Isolate Isolate Resistant Colonies Incubate->Isolate Confirm Confirm Resistance (MIC Testing) Isolate->Confirm gDNA Genomic DNA Extraction Isolate->gDNA PCR PCR Amplification of mmpL3 gDNA->PCR Sequence DNA Sequencing PCR->Sequence Analyze Identify Mutations in mmpL3 Sequence->Analyze

Caption: Workflow for isolating and analyzing this compound-resistant mutants.

CRISPRi_Validation_Logic cluster_0 Hypothesis cluster_1 Experimental Approach cluster_2 Predicted Outcome Hypothesis This compound inhibits MmpL3 Knockdown CRISPRi-mediated knockdown of mmpL3 Hypothesis->Knockdown Treatment Treatment with This compound Hypothesis->Treatment Synergy Increased Susceptibility to this compound Knockdown->Synergy Treatment->Synergy

Caption: Logical framework for MmpL3 target validation using CRISPRi.

Conclusion

The available evidence strongly supports that this compound exerts its antimycobacterial effect through the inhibition of MmpL3. Genetic validation, through the analysis of spontaneous resistant mutants and targeted gene knockdown with CRISPRi, provides a robust framework for confirming this mechanism of action. The comparative data positions this compound as a potent MmpL3 inhibitor with promising activity against clinically relevant mycobacterial species. The detailed experimental protocols provided in this guide offer a clear path for researchers to independently validate these findings and further explore the therapeutic potential of this compound.

References

Comparative Transcriptomics of Mycobacteria Treated with MmpL3 Inhibitors and Other Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of novel antimycobacterial agents targeting the Mycolic acid transporter MmpL3, with a focus on CRS400393 and its comparators. We present available experimental data, detailed methodologies for transcriptomic analysis, and visualizations of key pathways and workflows to facilitate a deeper understanding of the mechanisms of action and cellular responses to these inhibitors.

Introduction to MmpL3 Inhibition

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel drugs with new mechanisms of action. MmpL3 (Mycobacterial membrane protein Large 3) has emerged as a promising target for new anti-tubercular drugs. MmpL3 is an essential inner membrane transporter responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the protective mycobacterial cell wall. Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial cell death.

This compound is a potent benzothiazole (B30560) amide that specifically targets MmpL3, demonstrating excellent activity against various mycobacteria, including M. tuberculosis and nontuberculous mycobacteria (NTM) like M. abscessus. This guide compares the transcriptomic impact of MmpL3 inhibition with other well-established antimycobacterial agents that act on different cellular pathways.

Comparative Transcriptomic Analysis

While specific transcriptomic datasets for this compound are not yet publicly available, we can infer its likely effects based on studies of other MmpL3 inhibitors and by comparing them to drugs with different mechanisms of action, such as rifampicin (B610482), which inhibits RNA polymerase.

MmpL3 Inhibitors: A Common Signature of Cell Wall Stress

Transcriptomic studies of mycobacteria treated with MmpL3 inhibitors, such as SQ109, have revealed a characteristic response indicative of cell wall stress. A key feature of this response is the strong induction of the iniBAC operon (iniB, iniA, iniC). The iniA gene encodes a putative efflux pump that may contribute to drug tolerance. The upregulation of this operon is a common transcriptional signature observed upon exposure to various cell wall synthesis inhibitors, including isoniazid (B1672263) and ethambutol.

Depletion of MmpL3 in M. tuberculosis has been shown to cause the upregulation of genes related to osmoprotection and metal homeostasis, suggesting that the disruption of the outer membrane leads to increased cellular permeability. Conversely, genes involved in energy production and mycolic acid biosynthesis are often repressed, indicating a metabolic downshift in response to the cellular stress caused by MmpL3 inhibition.

Rifampicin: A Case Study of a Transcription Inhibitor

To provide a clear contrast to the effects of MmpL3 inhibition, we present a summary of the transcriptomic response of M. tuberculosis to rifampicin, based on publicly available data (GEO Accession: GSE166622)[1]. Rifampicin directly inhibits the DNA-dependent RNA polymerase, leading to a global shutdown of transcription.

Table 1: Comparative Summary of Transcriptomic Effects

FeatureMmpL3 Inhibitors (e.g., SQ109 - Inferred)Rifampicin (Data from GSE166622)
Primary Target MmpL3 (Mycolic Acid Transport)RNA Polymerase (Transcription)
Key Upregulated Genes iniBAC operon, genes involved in osmoprotection and metal homeostasis.Genes associated with the SOS response and DNA repair.
Key Downregulated Genes Genes related to energy metabolism and mycolic acid biosynthesis.A broad range of genes involved in various metabolic pathways due to global transcriptional arrest.
Overall Cellular Response Cell wall stress, metabolic downshift, activation of efflux pumps.Inhibition of protein synthesis, induction of DNA damage response.

Experimental Protocols

A standardized workflow is crucial for obtaining reliable and reproducible transcriptomic data. Below is a generalized protocol for RNA sequencing (RNA-seq) of mycobacteria treated with inhibitors, compiled from various established methodologies.

Mycobacterial Culture and Inhibitor Treatment
  • Strain: Mycobacterium tuberculosis H37Rv or Mycobacterium abscessus ATCC 19977.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Growth Conditions: Cultures are grown at 37°C with shaking to mid-log phase (OD600 of 0.4-0.8).

  • Inhibitor Treatment: The bacterial culture is diluted to a starting OD600 of 0.05 and exposed to the inhibitor at a pre-determined concentration (e.g., 1x or 5x the Minimum Inhibitory Concentration, MIC). A vehicle-only control (e.g., DMSO) is run in parallel.

  • Time Points: Samples are collected at various time points post-treatment (e.g., 4, 24, and 72 hours) to capture both early and late transcriptional responses.

RNA Extraction
  • Bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., TRIzol) and transferred to a tube containing lysing matrix (e.g., silica (B1680970) beads).

  • Cells are mechanically disrupted using a bead beater.

  • RNA is purified from the lysate using a combination of chloroform (B151607) extraction and a column-based purification kit (e.g., RNeasy kit) to ensure high purity.

RNA Quality Control, Library Preparation, and Sequencing
  • RNA Integrity: The quality and integrity of the extracted RNA are assessed using a bioanalyzer.

  • rRNA Depletion: Ribosomal RNA (rRNA) is removed from the total RNA using a bacterial rRNA depletion kit.

  • Library Preparation: The rRNA-depleted RNA is used to construct a cDNA library compatible with the sequencing platform (e.g., Illumina).

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencer (e.g., Illumina NextSeq or NovaSeq) to generate single-end or paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to the reference genome of the mycobacterial species using an aligner such as Bowtie2 or STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted.

  • Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in the inhibitor-treated samples compared to the control samples.

  • Pathway Analysis: Functional enrichment analysis of the differentially expressed genes is conducted to identify the biological pathways that are significantly affected by the inhibitor.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatic Analysis Culture Mycobacterial Culture Treatment Inhibitor Treatment Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Alignment to Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Quantification->DGE Pathway_Analysis Pathway Analysis DGE->Pathway_Analysis

Caption: A generalized workflow for the transcriptomic analysis of mycobacteria treated with inhibitors.

MmpL3_Inhibition_Pathway This compound This compound / Other MmpL3 Inhibitors MmpL3 MmpL3 Transporter This compound->MmpL3 inhibits TMM_Export Trehalose Monomycolate (TMM) Export MmpL3->TMM_Export mediates Mycolic_Acid_Pathway Mycolic Acid Biosynthesis & Cell Wall Assembly TMM_Export->Mycolic_Acid_Pathway Cell_Wall_Stress Cell Wall Stress Mycolic_Acid_Pathway->Cell_Wall_Stress disruption leads to Bacterial_Death Bacterial Cell Death Mycolic_Acid_Pathway->Bacterial_Death failure leads to Metabolic_Downshift Metabolic Downshift Cell_Wall_Stress->Metabolic_Downshift induces iniBAC_Upregulation iniBAC Upregulation Cell_Wall_Stress->iniBAC_Upregulation induces

Caption: The proposed signaling pathway of MmpL3 inhibition in mycobacteria.

Rifampicin_Action_Pathway Rifampicin Rifampicin RNAP RNA Polymerase (RpoB) Rifampicin->RNAP inhibits Transcription Global Transcription RNAP->Transcription catalyzes SOS_Response SOS Response & DNA Repair RNAP->SOS_Response stalling induces Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis is required for Bacterial_Death Bacterial Cell Death Transcription->Bacterial_Death inhibition leads to

Caption: The mechanism of action of Rifampicin, a transcription inhibitor.

Conclusion

The transcriptomic analysis of mycobacteria in response to different inhibitors provides a powerful lens through which to understand their mechanisms of action and the adaptive responses of the bacteria. While MmpL3 inhibitors like this compound induce a characteristic cell wall stress response, other drugs like rifampicin trigger distinct pathways related to the inhibition of transcription. A comparative approach, as outlined in this guide, is essential for the development of novel and effective combination therapies to combat multidrug-resistant mycobacterial infections. Future research should focus on generating specific transcriptomic data for new inhibitors like this compound to further refine our understanding of their cellular impact.

References

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